molecular formula C5H6IN3 B186500 5-Iodo-6-methylpyrimidin-4-amine CAS No. 83410-18-8

5-Iodo-6-methylpyrimidin-4-amine

Cat. No.: B186500
CAS No.: 83410-18-8
M. Wt: 235.03 g/mol
InChI Key: SRJWVTJTDKPYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJWVTJTDKPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346934
Record name 5-Iodo-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83410-18-8
Record name 5-Iodo-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-6-methylpyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, and its derivatives are actively investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide is intended to serve as a technical resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is an organic compound featuring a pyrimidine ring substituted with an iodo, a methyl, and an amine group. These functional groups provide multiple reaction sites for further chemical modification, making it a versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₅H₆IN₃PubChem[5]
Molecular Weight 235.03 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 83410-18-8PubChem[5]
Appearance Off-white to light yellow solidChemicalBook[6]
Monoisotopic Mass 234.96064 DaPubChem[5]
XLogP3 0.9PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Rotatable Bond Count 0PubChem[5]
Storage Conditions Keep in a dark place, Inert atmosphere, Room temperatureChemicalBook[6]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Data TypeSummary
Mass Spectrometry The mass spectrum shows a molecular ion peak at m/z 235, corresponding to the molecular weight of the compound.[5] Predicted collision cross-section (CCS) values are available for various adducts.[7][8]
Nuclear Magnetic Resonance (NMR) 1H NMR and 13C NMR spectral data are available from commercial suppliers and are essential for confirming the arrangement of protons and carbons in the molecule.[9]
Infrared (IR) Spectroscopy IR spectral data can confirm the presence of key functional groups, such as N-H stretches from the amine group and C=N/C=C stretches from the pyrimidine ring.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common method of iodinating pyrimidine rings using N-Iodosuccinimide (NIS).[10]

Objective: To synthesize this compound from 6-methylpyrimidin-4-amine.

Materials:

  • 6-methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (dry)

  • Sodium thiosulfate (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 6-methylpyrimidin-4-amine (1.0 equivalent) in dry acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Biological Context and Drug Development Workflow

The pyrimidine core is a cornerstone in the development of drugs targeting a variety of diseases.[2] Derivatives are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] this compound serves as a valuable intermediate for creating novel derivatives for biological screening. The iodine atom, in particular, is a useful handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents at the 5-position to explore the structure-activity relationship (SAR).

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for screening a novel pyrimidine compound, such as a derivative of this compound, in a drug discovery program.

G start Synthesis of This compound Derivative Library purification Purification & Characterization (NMR, MS) start->purification invitro In Vitro Screening purification->invitro target_assay Target-Based Assays (e.g., Kinase Inhibition) invitro->target_assay pheno_assay Phenotypic Assays (e.g., Cytotoxicity, Antimicrobial) invitro->pheno_assay hit_id Hit Identification & SAR Analysis target_assay->hit_id pheno_assay->hit_id lead_opt Lead Optimization hit_id->lead_opt adme_tox ADME/Tox Profiling lead_opt->adme_tox invivo In Vivo Efficacy Studies (Animal Models) adme_tox->invivo preclinical Preclinical Candidate invivo->preclinical

Caption: Drug discovery workflow for novel pyrimidine derivatives.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined chemical properties and the reactivity of its functional groups allow for the synthesis of diverse compound libraries. The established biological relevance of the pyrimidine scaffold makes derivatives of this compound prime candidates for screening programs aimed at discovering novel therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-iodo-6-methylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, including a classic approach involving organometallic intermediates and a more contemporary, environmentally benign method. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The presence of the iodo- group at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures and potential drug candidates. This guide outlines two primary synthetic strategies for its preparation.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the direct electrophilic iodination of the readily available starting material, 6-methylpyrimidin-4-amine. Two effective methods are highlighted herein: a classical approach utilizing mercuric acetate and a greener, solvent-free method.

Method 1: Iodination using Mercuric Acetate and Iodine

This established method, based on the principles outlined in US Patent 2,521,544, involves the in-situ formation of an organomercury intermediate which then undergoes iodination.[1] This approach is robust and has been historically used for the iodination of various aminopyrimidines.

Reaction Scheme:

6-methylpyrimidin-4-amine 6-Methylpyrimidin-4-amine Product This compound 6-methylpyrimidin-4-amine->Product 1. Hg(OAc)₂, H₂O, 70°C 2. I₂, Dioxane 3. aq. KI Hg(OAc)2 Hg(OAc)₂ I2 I₂ KI KI (aq)

Caption: Iodination via a mercuric acetate intermediate.

Method 2: Green Synthesis using Silver Nitrate and Iodine

Reflecting the growing importance of sustainable chemistry, a solvent-free method employing silver nitrate and iodine offers an environmentally friendly alternative.[2] This mechanochemical approach proceeds via the in-situ generation of a potent electrophilic iodinating species.[2]

Reaction Scheme:

6-methylpyrimidin-4-amine 6-Methylpyrimidin-4-amine Product This compound 6-methylpyrimidin-4-amine->Product Mechanical Grinding (Solvent-free) AgNO3_I2 AgNO₃, I₂

Caption: Green, solvent-free iodination pathway.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic methods.

ParameterMethod 1: Mercuric Acetate/IodineMethod 2: Silver Nitrate/Iodine (Green)
Starting Material 6-Methylpyrimidin-4-amine6-Methylpyrimidin-4-amine
Iodinating Agent Iodine (I₂)Iodine (I₂)
Activator/Catalyst Mercuric Acetate (Hg(OAc)₂)Silver Nitrate (AgNO₃)
Solvent Water, DioxaneNone (Solvent-free)
Reaction Temperature 70°CRoom Temperature (exothermic)
Reaction Time ~ 30 minutes20 - 30 minutes
Yield ~67% (based on 2-amino-5-iodopyrimidine)[1]70 - 98% (for related pyrimidines)[2]
Work-up Extraction, RecrystallizationFiltration, Washing

Experimental Protocols

Protocol for Method 1: Iodination using Mercuric Acetate and Iodine

This protocol is adapted from the general method described for the iodination of aminopyrimidines.[1]

Materials:

  • 6-Methylpyrimidin-4-amine

  • Mercuric Acetate (powdered)

  • Elemental Iodine

  • Dioxane

  • Potassium Iodide

  • Deionized Water

  • Ethylene Dichloride (or other suitable extraction solvent)

  • Decolorizing Charcoal

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve 6-methylpyrimidin-4-amine (1.0 eq) in water at approximately 70°C.

  • To this solution, add powdered mercuric acetate (1.0 - 1.2 eq) and agitate the mixture thoroughly for several minutes to form a slurry.

  • Prepare a solution of elemental iodine (1.2 - 1.5 eq) in boiling dioxane.

  • Add the hot iodine solution to the slurry and stir the mixture vigorously while maintaining the temperature for approximately 30 minutes.

  • Pour the hot reaction mixture into a 15% aqueous solution of potassium iodide. The volume of the potassium iodide solution should be sufficient to dissolve all mercury compounds and any remaining iodine.

  • Cool the mixture to below room temperature and perform a series of extractions with ethylene dichloride.

  • Combine the organic extracts and wash them twice with a 15% potassium iodide solution.

  • Treat the organic layer with decolorizing charcoal and then filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Protocol for Method 2: Green Synthesis using Silver Nitrate and Iodine

This protocol is based on the general procedure for the solvent-free iodination of pyrimidine derivatives.[2]

Materials:

  • 6-Methylpyrimidin-4-amine

  • Silver Nitrate (AgNO₃)

  • Iodine (solid)

  • Acetonitrile (a few drops)

  • Saturated Sodium Thiosulfate solution

Procedure:

  • In a mortar, combine 6-methylpyrimidin-4-amine (1.0 eq), solid iodine (0.25 eq), and silver nitrate (2.0 eq).

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is exothermic and will produce a tacky, colored solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the solid product, wash with water, and dry to obtain this compound.

Logical Workflow Diagram

The overall process from starting material to the final purified product can be visualized as follows:

cluster_method1 Method 1: Mercuric Acetate/Iodine cluster_method2 Method 2: Green Synthesis Start1 6-Methylpyrimidin-4-amine Step1_1 Dissolve in H₂O at 70°C Start1->Step1_1 Step1_2 Add Hg(OAc)₂ Step1_1->Step1_2 Step1_3 Add I₂ in Dioxane Step1_2->Step1_3 Step1_4 Reaction (30 min) Step1_3->Step1_4 Step1_5 Quench with aq. KI Step1_4->Step1_5 Step1_6 Extraction Step1_5->Step1_6 Step1_7 Purification (Recrystallization) Step1_6->Step1_7 End1 Pure this compound Step1_7->End1 Start2 6-Methylpyrimidin-4-amine Step2_1 Combine with AgNO₃ and I₂ Start2->Step2_1 Step2_2 Mechanical Grinding (20-30 min) Step2_1->Step2_2 Step2_3 Quench with Na₂S₂O₃ Step2_2->Step2_3 Step2_4 Filtration and Washing Step2_3->Step2_4 End2 Pure this compound Step2_4->End2

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of this compound. The classical mercuric acetate method offers a reliable route, while the green, solvent-free approach presents a more sustainable and efficient alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and environmental considerations. The information provided herein is intended to enable researchers and scientists to confidently synthesize this valuable building block for their drug discovery and development programs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 5-Iodo-6-methylpyrimidin-4-amine

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound. The document details the analytical techniques, experimental protocols, and data interpretation required to confirm the molecule's chemical structure, catering to professionals in chemical research and drug development.

Introduction

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. Accurate structure elucidation is the foundational step for understanding its chemical properties, reactivity, and potential as a building block in the synthesis of novel compounds. This guide outlines a systematic approach, combining spectroscopic and analytical techniques, to unequivocally determine its structure.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data provide the initial basis for structural analysis.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₅H₆IN₃PubChem[1]
Molecular Weight 235.03 g/mol PubChem[1]
Monoisotopic Mass 234.96064 DaPubChem[1]
CAS Number 83410-18-8PubChem[1]
Appearance Off-white to light yellow solidChemicalBook[2]
SMILES CC1=C(C(=NC=N1)N)IPubChem[1]
InChIKey SRJWVTJTDKPYHH-UHFFFAOYSA-NPubChem[1]

Structure Elucidation Workflow

The logical flow for determining the structure of this compound involves a multi-pronged analytical approach. The process begins with determining the molecular formula and weight, followed by detailed spectroscopic analysis to map the connectivity of atoms and functional groups.

structure_elucidation_workflow start Synthesis / Isolation of This compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir Infrared (IR) Spectroscopy start->ir xray X-ray Crystallography (Optional, Definitive) start->xray If single crystal available mol_formula Determine Molecular Formula and Weight ms->mol_formula connectivity Establish H and C Framework (Connectivity) nmr->connectivity func_groups Identify Functional Groups (-NH₂, C=N, C-I) ir->func_groups confirmation Data Integration and Structure Confirmation xray->confirmation mol_formula->confirmation func_groups->confirmation connectivity->confirmation final_structure Elucidated Structure: This compound confirmation->final_structure

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic and Crystallographic Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (C₅H₆IN₃), high-resolution mass spectrometry (HRMS) would provide an exact mass that confirms the molecular formula.

IonCalculated m/zObserved m/zTechnique
[M+H]⁺235.9685~235.9679ESI-MS
[M]⁺234.9606~234.9601EI-MS

Note: Observed m/z values are predicted based on typical instrument accuracy. The presence of the characteristic iodine isotope pattern would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The expected ¹H and ¹³C NMR data are summarized below.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Singlet1HH2 (pyrimidine ring proton)
~5.5 - 6.5Broad Singlet2H-NH₂ (amine protons)
~2.4Singlet3H-CH₃ (methyl protons)

The chemical shifts are estimates. The amine protons are exchangeable with D₂O and may appear as a broad signal.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C4 (C-NH₂)
~158C2
~157C6 (C-CH₃)
~80C5 (C-I)
~24-CH₃

The carbon attached to iodine (C5) is expected to be significantly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchPrimary Amine (-NH₂)
~1640N-H BendPrimary Amine (-NH₂)
1600 - 1450C=N, C=C StretchPyrimidine Ring
~2950C-H StretchMethyl (-CH₃)
600 - 500C-I StretchIodo Group
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule.[3] If a suitable crystal of this compound can be grown, this technique would confirm the connectivity established by NMR and provide precise bond lengths and angles. While no specific crystal structure for this exact compound is publicly available, data from similar structures, such as 5-iodopyrimidin-2-amine, can provide expected geometric parameters.[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the iodination of a precursor like 6-methylpyrimidin-4-amine.

Protocol:

  • Dissolve 6-methylpyrimidin-4-amine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

NMR Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum using the same sample. A proton-decoupled sequence is standard.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source.[5]

  • Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate to detect the [M+H]⁺ ion (e.g., m/z 100-400).

  • Calibrate the instrument to ensure high mass accuracy. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₅H₆IN₃.

Conclusion

The collective evidence from mass spectrometry, ¹H and ¹³C NMR spectroscopy, and IR spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. The molecular formula is established by HRMS, while the specific arrangement of the methyl group, amine group, and iodine atom on the pyrimidine ring is definitively determined by the chemical shifts and coupling patterns in the NMR spectra. The presence of key functional groups is corroborated by IR data. While X-ray crystallography would offer the ultimate confirmation, the spectroscopic data presented here are sufficient for a confident structural assignment.

References

Spectroscopic Profile of 5-Iodo-6-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-6-methylpyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, the data presented is a composite of information from available chemical databases and expected values based on the analysis of structurally similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2s1HPyrimidine H-2
~6.0-7.0br s2H-NH₂ (amine)
~2.4s3H-CH₃ (methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~160C4 (carbon bearing NH₂)
~158C2 (carbon in pyrimidine ring)
~157C6 (carbon bearing CH₃)
~80C5 (carbon bearing Iodo)
~24-CH₃ (methyl carbon)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (methyl)
1650 - 1580StrongN-H bend (amine)
1580 - 1400Medium-StrongC=C and C=N stretch (ring)
~1200MediumC-N stretch
Below 600MediumC-I stretch
Mass Spectrometry (MS)
m/z RatioInterpretation
235[M]⁺: Molecular ion peak (based on ¹²C, ¹H, ¹⁴N, ¹²⁷I)
236[M+1]⁺: Isotopic peak due to ¹³C
108[M - I]⁺: Fragment corresponding to the loss of Iodine

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These represent standard procedures for the characterization of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is used.

    • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of approximately 200-220 ppm is used.

    • Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied using a clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion using a solids probe is common.

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for generating molecular ions and characteristic fragment ions.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

  • EI-MS Parameters:

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: A scan range of m/z 50-500 is typically used.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The presence of iodine is readily identified by its unique isotopic signature.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 5-Iodo-6- methylpyrimidin-4-amine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Reporting Data Tabulation & Reporting Structure_Confirmation->Data_Reporting

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

A Comprehensive Technical Overview of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential physicochemical properties of 5-Iodo-6-methylpyrimidin-4-amine, a compound of interest in various research and development domains. The information is curated for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular attributes of this compound have been determined and are summarized below. These properties are critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular FormulaC5H6IN3PubChem[1]
Molecular Weight235.03 g/mol PubChem[1]
Monoisotopic Mass234.96064 DaPubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the research context and are not broadly available in public repositories. Researchers should refer to specialized chemical synthesis literature or develop methodologies based on standard organic chemistry principles for pyrimidine derivatives.

Structural and Molecular Relationship

The chemical identity of a molecule is fundamentally defined by its name, formula, and molecular weight. The following diagram illustrates the logical flow from the chemical name to its empirical formula and calculated molecular weight.

A This compound B Molecular Formula C5H6IN3 A->B Determines C Molecular Weight 235.03 g/mol B->C Calculates to

Caption: Relationship between chemical name, formula, and molecular weight.

References

A Comprehensive Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methylpyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a vast array of biologically active compounds, including approved therapeutics. The presence of an iodine atom at the C5 position, an amino group at C4, and a methyl group at C6 provides a versatile platform for structural modification. Specifically, the iodo-substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to create libraries of novel compounds for drug discovery and development. This document provides an in-depth overview of its chemical properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

The compound is unambiguously identified by its IUPAC name, this compound.[1] Its chemical structure and key identifiers are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 83410-18-8[1][2][3][4]
Molecular Formula C₅H₆IN₃[1][5]
Canonical SMILES CC1=C(C(=NC=N1)N)I[1]
InChIKey SRJWVTJTDKPYHH-UHFFFAOYSA-N[1]
Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of the compound.

PropertyValueSource
Molecular Weight 235.03 g/mol PubChem[1][5]
Monoisotopic Mass 234.96064 DaPubChem[1]
Appearance Off-white to light yellow solidChemicalBook[2][3]
XLogP3 0.9PubChem[1]
Storage Conditions Room temperature, inert atmosphere, keep in darkChemicalBook[2][3]
Polar Surface Area 51.8 ŲPubChem[1]
Rotatable Bond Count 0PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Synthesis and Experimental Protocols

This compound is typically synthesized from its non-iodinated precursor, 6-methylpyrimidin-4-amine, via electrophilic iodination. The following sections detail a representative experimental protocol.

Synthesis Workflow

The synthesis is a straightforward two-step process starting from a commercially available precursor.

G A Start: 6-Methylpyrimidin-4-amine C Reaction: Electrophilic Iodination A->C B Reagents: N-Iodosuccinimide (NIS) Acetonitrile (ACN) B->C D Work-up: Aqueous Na₂S₂O₃ wash Extraction with EtOAc C->D E Purification: Silica Gel Chromatography D->E F Final Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iodination of 6-Methylpyrimidin-4-amine

This protocol is based on standard procedures for the iodination of electron-rich heterocyclic systems.[6]

Materials:

  • 6-Methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench unreacted NIS), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds. The Suzuki coupling, which joins an organoboron species with an organohalide, is a widely used transformation in pharmaceutical chemistry. This allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C5 position of the pyrimidine ring.

G cluster_reactants Reactants cluster_conditions Conditions A This compound F 5-Aryl-6-methylpyrimidin-4-amine (Final Product) A->F B Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F

Caption: Schematic of the Suzuki cross-coupling reaction using the title compound.

This strategic coupling enables the synthesis of compounds with potential biological activities, including but not limited to kinase inhibitors, anti-tubercular agents, and anti-inflammatory molecules.[6][7] The amino and methyl groups on the pyrimidine ring can also be further functionalized, although the C5-iodo position is the most reactive site for cross-coupling.

Spectral Data

Characterization of this compound is confirmed through various spectroscopic methods.

¹H NMR Spectroscopy

Proton NMR provides characteristic signals for the methyl and amine protons, as well as the lone aromatic proton on the pyrimidine ring. Publicly available data confirms the structure.[5]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.05 (s, 1H, pyrimidine C2-H)

    • δ 6.85 (br s, 2H, -NH₂)

    • δ 2.30 (s, 3H, -CH₃)

(Note: Chemical shifts are approximate and may vary based on solvent and instrument.)

Conclusion

This compound is a high-value synthetic intermediate for the pharmaceutical and agrochemical industries. Its well-defined structure, coupled with the reactivity of the C-I bond, provides a reliable and versatile entry point for the synthesis of diverse libraries of substituted pyrimidines. The straightforward synthesis and amenability to a wide range of cross-coupling reactions underscore its importance for researchers engaged in the discovery and development of novel bioactive molecules.

References

Physical and chemical characteristics of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Iodo-6-methylpyrimidin-4-amine. Due to the limited publicly available data, this guide consolidates computed properties from established chemical databases alongside available experimental information. A proposed synthetic pathway and general analytical methodologies are also presented. Notably, there is a significant absence of published literature regarding the biological activity and specific signaling pathways associated with this compound.

Chemical and Physical Characteristics

This compound is a halogenated pyrimidine derivative. Its core structure, a pyrimidine ring, is a fundamental component of nucleic acids, suggesting its potential as a scaffold in medicinal chemistry. The presence of an iodine atom and a methyl group can significantly influence its steric and electronic properties, potentially impacting its biological interactions.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that much of the available data is computationally predicted.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₅H₆IN₃PubChem[1]
Molecular Weight 235.03 g/mol PubChem[1]
Appearance Off-white to light yellow solidChemicalBook[2]
CAS Number 83410-18-8PubChem[1]
Storage Temperature Room temperature, in a dark, inert atmosphereChemicalBook[2]
Melting Point No experimental data availableN/A
Boiling Point No experimental data availableN/A
Solubility No experimental data availableN/A

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.9PubChem[1]
Monoisotopic Mass 234.96064 DaPubChem[1]
Polar Surface Area 51.8 ŲPubChem[1]
Rotatable Bond Count 0PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Experimental Protocols

Proposed Synthesis

Reaction: Iodination of 6-methylpyrimidin-4-amine.

Materials:

  • 6-methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane)

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyrimidin-4-amine in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using the following standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of the protons. The spectrum is expected to show signals for the methyl protons, the amine protons, and the pyrimidine ring proton.

    • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H stretches for the amine group and C=N and C=C stretches for the pyrimidine ring.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents, no such studies have been reported for this particular compound.

Therefore, it is not possible to provide diagrams of signaling pathways as requested.

Mandatory Visualizations

As no information on signaling pathways or complex experimental workflows for this specific compound is available, a diagram illustrating the proposed synthetic workflow is provided below.

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product 6-methylpyrimidin-4-amine 6-methylpyrimidin-4-amine reaction Iodination Reaction 6-methylpyrimidin-4-amine->reaction 1. reagents N-Iodosuccinimide (NIS) Anhydrous Acetonitrile Room Temperature reagents->reaction 2. workup Aqueous Workup (Sodium Thiosulfate, Water, Brine) reaction->workup 3. extraction Solvent Extraction workup->extraction 4. drying Drying and Concentration extraction->drying 5. purification Column Chromatography drying->purification 6. product This compound purification->product 7.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data, particularly concerning its biological function. The information presented in this guide is primarily based on computed data and established chemical principles for related compounds. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. This compound represents a potential starting point for medicinal chemistry and drug discovery programs, but its efficacy and mechanism of action remain to be determined.

References

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-6-methylpyrimidin-4-amine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and detailed experimental history of this compound, this guide consolidates available physicochemical data, proposes a generalized synthetic protocol based on established methods for analogous compounds, and explores potential biological relevance by examining the activity of structurally related molecules. This document aims to serve as a foundational resource for researchers investigating this and similar chemical entities.

Introduction and Background

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The introduction of a halogen atom, such as iodine, into the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and the potential for halogen bonding, a non-covalent interaction that can impact drug-target binding.

This compound belongs to this class of halogenated pyrimidines. While a detailed historical account of its specific discovery is not well-documented in publicly accessible literature, its structural motifs are present in various compounds investigated for therapeutic purposes. This guide synthesizes the available data to provide a clear and concise technical summary.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueUnit
Molecular Formula C₅H₆IN₃-
Molecular Weight 235.03 g/mol
IUPAC Name This compound-
CAS Number 83410-18-8-
XLogP3 0.9-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 0-
Exact Mass 234.96064Da
Monoisotopic Mass 234.96064Da
Topological Polar Surface Area 51.8Ų
Heavy Atom Count 9-
Complexity 98.2-

Synthesis and Experimental Protocols

Generalized Synthetic Protocol: Iodination of 6-methylpyrimidin-4-amine

The proposed synthesis involves the direct iodination of the commercially available starting material, 6-methylpyrimidin-4-amine, at the C5 position. The amino group at C4 and the methyl group at C6 are activating groups, directing the electrophilic substitution to the C5 position.

Reaction Scheme:

G cluster_0 Generalized Synthesis of this compound reactant 6-methylpyrimidin-4-amine product This compound reactant->product Iodination reagent N-Iodosuccinimide (NIS) Solvent (e.g., Acetonitrile)

Caption: Generalized synthetic pathway for this compound.

Materials:

  • 6-methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylpyrimidin-4-amine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature for a period of 2-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Remove the acetonitrile under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Experimental Workflow Diagram

G start Start dissolve Dissolve 6-methylpyrimidin-4-amine in anhydrous acetonitrile start->dissolve add_nis Add N-Iodosuccinimide (NIS) portion-wise dissolve->add_nis stir Stir at room temperature (Monitor by TLC) add_nis->stir quench Quench with aq. Na₂S₂O₃ stir->quench concentrate Concentrate under reduced pressure quench->concentrate extract Extract with organic solvent and wash with aq. NaHCO₃, water, brine concentrate->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Caption: Generalized experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not available in the reviewed literature. However, the broader class of aminopyrimidine derivatives has been investigated for various therapeutic applications. For instance, a series of 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[2] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer.

Representative Signaling Pathway: Canonical Wnt Signaling

The following diagram illustrates the canonical Wnt signaling pathway, which is a potential target for aminopyrimidine-based inhibitors. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation Degradation Proteasome->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_acc β-catenin (Accumulation) Nucleus Nucleus beta_catenin_acc->Nucleus beta_catenin_nuc β-catenin TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Transcription ON TCF_LEF_on->Target_Genes_on

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

Disclaimer: This pathway is presented as a representative example of a signaling cascade that can be targeted by aminopyrimidine derivatives. There is no direct evidence from the provided search results to suggest that this compound specifically inhibits this pathway.

Conclusion

This compound is a halogenated pyrimidine with potential for further investigation in medicinal chemistry. This guide has provided a consolidation of its known physicochemical properties and a generalized synthetic protocol. While its specific biological activity remains to be elucidated, the exploration of related aminopyrimidine structures suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to determine its precise biological targets and therapeutic potential.

References

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodo-6-methylpyrimidin-4-amine and its derivatives, a class of compounds with significant potential in drug discovery. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have been successfully developed as inhibitors for a range of therapeutic targets, particularly protein kinases. This document details the synthesis, biological activities, and experimental protocols relevant to this compound class, offering valuable insights for researchers in the field.

Core Compound: this compound

This compound serves as a key building block for the synthesis of a diverse library of bioactive molecules. Its chemical properties are summarized below.

PropertyValue
Molecular Formula C₅H₆IN₃
Molecular Weight 235.03 g/mol
IUPAC Name This compound
CAS Number 83410-18-8
SMILES CC1=C(C(=NC=N1)N)I

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives typically involves a two-step process: the construction of the 4-amino-6-methylpyrimidine core, followed by electrophilic iodination at the 5-position.

Experimental Protocol: Synthesis of 4-amino-6-methylpyrimidine

A common method for the synthesis of the 4-amino-6-methylpyrimidine core involves the condensation of a three-carbon precursor with guanidine.

Materials:

  • Ethyl acetoacetate

  • Guanidine carbonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl acetoacetate and guanidine carbonate.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The product, 4-amino-6-methylpyrimidin-4-ol, will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • The hydroxyl group at the 4-position can be converted to an amino group through subsequent standard chemical transformations.

Experimental Protocol: Iodination of 4-amino-6-methylpyrimidine

The introduction of an iodine atom at the 5-position of the pyrimidine ring is a crucial step in the synthesis of the target compounds. N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent.

Materials:

  • 4-amino-6-methylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (catalytic amount)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • Dissolve 4-amino-6-methylpyrimidine in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of sulfuric acid to the solution.

  • Add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Biological Activity and Therapeutic Targets

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeted Signaling Pathways

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a central role in immunity and hematopoiesis.[1][2] Aberrant activation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases.[1] this compound derivatives can be designed to target the ATP-binding site of JAKs, thereby inhibiting their kinase activity and downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a this compound derivative.

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response by mediating signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Inhibition of IRAK4 is a promising therapeutic strategy for inflammatory and autoimmune diseases. The this compound scaffold can be utilized to develop potent and selective IRAK4 inhibitors.

IRAK4_Signaling_Pathway Ligand TLR/IL-1R Ligand Receptor TLR/IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates Downstream Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream Inhibitor This compound Derivative Inhibitor->IRAK4 Inhibits

Caption: The IRAK4 signaling pathway and the point of inhibition by a this compound derivative.

Quantitative Data Presentation

The inhibitory activity of this compound derivatives is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following table presents hypothetical IC50 data for a series of analogs to illustrate structure-activity relationships (SAR).

Compound IDR1-substituentR2-substituentJAK2 IC50 (nM)IRAK4 IC50 (nM)
1a HH580750
1b MethylH250420
1c PhenylH85150
1d 4-FluorophenylH4595
1e HMethyl490680
1f HPhenyl120210

Note: This data is illustrative. Actual IC50 values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2, IRAK4)

  • Peptide substrate for the kinase

  • ATP

  • Assay buffer

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the test compounds at various concentrations to the wells. Include appropriate controls (no inhibitor, no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test compounds

  • Stimulant (e.g., cytokine for JAK-STAT pathway)

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP for ELISA)

  • ELISA plate and reagents or Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist to activate the signaling pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse the cells to release the cellular proteins.

  • Detection of Phosphorylation:

    • ELISA: Use a sandwich ELISA format where a capture antibody binds the total substrate protein, and a detection antibody specific for the phosphorylated form of the substrate is used for quantification.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate.

  • Data Analysis:

    • Quantify the signal from the phosphorylated substrate.

    • Normalize the signal to the total amount of the substrate protein or a housekeeping protein.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the test compounds and calculate the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of this compound derivatives as kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of this compound and Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Screening In Vitro Kinase Assay (e.g., Luminescence-based) Purification->Biochemical_Screening IC50 IC50 Determination Biochemical_Screening->IC50 Cell_Based_Assay Cell-Based Phosphorylation Assay IC50->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of this compound derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel kinase inhibitors. This technical guide has provided a foundational understanding of the synthesis, biological targets, and experimental evaluation of derivatives based on this core structure. The detailed protocols and pathway diagrams offer practical guidance for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives will be crucial for advancing them through the drug discovery pipeline.

References

Methodological & Application

The Suzuki-Miyaura Coupling of 5-Iodo-6-methylpyrimidin-4-amine: A Versatile Tool for the Synthesis of Novel 5-Arylpyrimidinamines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-6-methylpyrimidin-4-amine with a variety of arylboronic acids. The resulting 5-aryl-6-methylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This document outlines optimized reaction conditions, detailed experimental procedures, and expected outcomes to facilitate the synthesis of diverse libraries of 5-arylpyrimidinamines for applications in drug discovery and materials science.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the pyrimidine ring, particularly through the introduction of aryl substituents, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura coupling has emerged as a powerful and versatile method for achieving this transformation due to its mild reaction conditions, broad functional group tolerance, and high yields.[1][2]

This compound is an attractive building block for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) catalysts. The presence of the amine and methyl groups on the pyrimidine ring can influence the electronic properties and solubility of the molecule and its derivatives. This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling of this substrate with various arylboronic acids.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound plus1 + Arylboronic Acid Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Arylboronic Acid->Pd Catalyst 5-Aryl-6-methylpyrimidin-4-amine Pd Catalyst->5-Aryl-6-methylpyrimidin-4-amine Base K₃PO₄ or Na₂CO₃ Solvent Dioxane/H₂O or Toluene Heat Heat (80-110 °C)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Reaction Conditions and Expected Yields

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table summarizes representative reaction conditions and expected yields for the coupling with various arylboronic acids, extrapolated from protocols for structurally similar compounds.[1][2]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901888-96
34-Fluorophenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₂CO₃ (2.0)Toluene/H₂O (5:1)1001280-90
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DMF/H₂O (4:1)1001675-85
52-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)802070-80

Experimental Protocols

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a robust starting point for the coupling of a wide range of arylboronic acids with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-6-methylpyrimidin-4-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid synthesis and library generation, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.6 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.015 mmol, 3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), palladium(II) acetate (0.015 mmol), SPhos (0.03 mmol), and potassium carbonate (1.0 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reforms Catalyst Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below, from reaction setup to product characterization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Weigh_Reagents Weigh Reactants and Catalyst Inert_Atmosphere Establish Inert Atmosphere Weigh_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents Heating Heat and Stir Add_Solvents->Heating Inert_Atmosphere->Add_Solvents Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route to a diverse range of 5-aryl-6-methylpyrimidin-4-amines. The protocols outlined in this application note serve as a robust starting point for the synthesis of these valuable compounds. The choice of catalyst, base, and solvent can be further optimized to suit specific arylboronic acids and to improve reaction efficiency and yield. The methodologies described herein are well-suited for both small-scale synthesis and the generation of compound libraries for high-throughput screening in drug discovery and materials science.

References

Application Notes and Protocols for 5-Iodo-6-methylpyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Iodo-6-methylpyrimidin-4-amine as a key intermediate in the synthesis of potent kinase inhibitors. The following sections detail its application in synthetic chemistry and the subsequent biological evaluation of its derivatives.

Introduction

This compound is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in the oncology field where it is a common feature of kinase inhibitors.[1][2] The iodo-substituent at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[3][4]

The 4-amino and 6-methyl groups on the pyrimidine ring also play crucial roles in the binding of these molecules to the ATP-binding site of kinases. The amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP, while the methyl group can provide favorable steric interactions within the kinase domain. The strategic modification of the pyrimidine core, facilitated by the iodo-substituent, is a key strategy in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[5][6]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a building block in organic synthesis. The Suzuki-Miyaura coupling is a robust and widely used method to introduce aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask. The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-6-methylpyrimidin-4-amine derivative.

Data Presentation:

The following table summarizes representative quantitative data for Suzuki coupling reactions of similar halogenated pyrimidines, as specific data for this compound derivatives are synthesized from literature precedents.[4]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)DME90892
3-Pyridylboronic acidSPhos Pd G3 (2)K₃PO₄ (3.0)Dioxane/H₂O110678

Visualization of Synthetic Workflow:

Suzuki_Coupling_Workflow start Start: 5-Iodo-6- methylpyrimidin-4-amine reagents Add: - Arylboronic acid - Palladium catalyst - Base - Solvent start->reagents 1. reaction Heat reaction mixture (80-110 °C, 2-24 h) reagents->reaction 2. monitoring Monitor reaction by TLC or LC-MS reaction->monitoring 3. workup Work-up: - Cool to RT - Dilute with EtOAc/H₂O - Extract and dry monitoring->workup 4. purification Purify by column chromatography workup->purification 5. product Final Product: 5-Aryl-6- methylpyrimidin-4-amine purification->product 6.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Biological Evaluation: Kinase Inhibition Assay

Derivatives of this compound are frequently evaluated for their ability to inhibit specific protein kinases. A common method for this is a biochemical kinase inhibition assay.

Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC₅₀ of a test compound. This assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.[7]

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Peptide substrate for the kinase

  • Test compound (5-aryl-6-methylpyrimidin-4-amine derivative)

  • ATP

  • Assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle control) and a known positive control inhibitor.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control. Mix the plate gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:

The following table provides representative IC₅₀ values for pyrimidine-based kinase inhibitors against various kinase targets, demonstrating the potential therapeutic applications of compounds derived from this compound.

Kinase TargetRepresentative Compound StructureIC₅₀ (nM)Reference
Aurora A6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivative<200[8]
PLK4Novel aminopyrimidine core derivative6.7[9]
CDK2(R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide0.8[2]
IRAK42,6-Diaminopyrimidin-4-one derivative27[6]

Visualization of a Representative Signaling Pathway:

Many kinase inhibitors derived from pyrimidine scaffolds target pathways involved in cell cycle regulation and proliferation, such as the Cyclin-Dependent Kinase (CDK) pathway.

Caption: Simplified CDK pathway in cell cycle regulation.

References

Applications of 5-Iodo-6-methylpyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methylpyrimidin-4-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its structure, featuring a pyrimidine core substituted with an iodo group, a methyl group, and an amine, makes it an excellent scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the iodine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. The 4-amino and 6-methyl groups also offer opportunities for further derivatization and modulation of physicochemical and pharmacological properties.

This document provides detailed application notes on the utility of this compound as a key intermediate in the synthesis of kinase inhibitors, along with representative experimental protocols for its derivatization through common and powerful cross-coupling reactions.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors targeting various members of the kinome, including phosphoinositide 3-kinases (PI3Ks), Interleukin-1 receptor-associated kinase 4 (IRAK4), Aurora kinases, and Polo-like kinase 4 (PLK4).

A notable application of this compound is in the synthesis of substituted 2-amino pyrimidine derivatives as kinase inhibitors, particularly targeting the PI3K pathway.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.

Representative Synthetic Scheme

The following scheme, adapted from patent literature, illustrates the use of this compound in the synthesis of a PI3K inhibitor.[1] The key transformation involves a palladium-catalyzed cross-coupling reaction at the 5-position of the pyrimidine ring.

G cluster_start Starting Material cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Further Functionalization cluster_final Final Product start This compound reagents1 Arylboronic Acid, Pd Catalyst, Base intermediate1 5-Aryl-6-methylpyrimidin-4-amine reagents1->intermediate1 C-C Bond Formation reagents2 Sequential Reactions final_product PI3K Inhibitor reagents2->final_product Scaffold Elaboration

Synthetic approach to PI3K inhibitors.

Experimental Protocols

The following sections provide detailed, representative protocols for key cross-coupling reactions involving this compound. These protocols are based on established methodologies for similar substrates and can be adapted and optimized for specific synthetic targets.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of 5-aryl-6-methylpyrimidin-4-amines.

Quantitative Data (Representative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O901680-90
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane110875-85

Note: Yields are representative and can vary based on the specific substrate, catalyst, and reaction conditions.

Detailed Methodology: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (2.0 equiv)

    • 1,4-Dioxane (anhydrous and degassed)

    • Water (degassed)

    • Schlenk flask or microwave vial

    • Magnetic stir bar

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-6-methylpyrimidin-4-amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product setup Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O reaction Heat at 100°C under Inert Atmosphere setup->reaction workup Cool to RT Dilute with Ethyl Acetate Wash with H₂O and Brine reaction->workup purification Dry Organic Layer Concentrate Column Chromatography workup->purification product 5-Aryl-6-methylpyrimidin-4-amine purification->product

Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynyl-6-methylpyrimidin-4-amines. These alkynyl-substituted pyrimidines are valuable intermediates for further transformations or as final products in their own right.

Quantitative Data (Representative)

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65480-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF80675-85
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile70870-80

Note: Yields are representative and can vary based on the specific substrate, catalyst, and reaction conditions.

Detailed Methodology: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Tetrahydrofuran (THF) (anhydrous and degassed)

    • Schlenk flask

    • Magnetic stir bar

  • Procedure:

    • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous and degassed THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the stirred reaction mixture.

    • Heat the reaction mixture to 65 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-(phenylethynyl)-6-methylpyrimidin-4-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction can be used to introduce a variety of amino substituents at the 5-position of the pyrimidine ring.

Quantitative Data (Representative)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101870-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu1,4-Dioxane1001275-90
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH902465-80

Note: Yields are representative and can vary based on the specific substrate, catalyst, and reaction conditions.

Detailed Methodology: Buchwald-Hartwig Amination of this compound with Aniline

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Toluene (anhydrous and degassed)

    • Sealed tube

    • Magnetic stir bar

  • Procedure:

    • To a dry sealed tube, add this compound, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous and degassed toluene, followed by aniline, via syringe.

    • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-phenyl-5-(6-methyl-4-aminopyrimidin-5-yl)amine.

Signaling Pathway Visualization

Derivatives of this compound are often designed to target protein kinases, which are key components of cellular signaling pathways. For example, PI3K inhibitors block the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 5-Iodo-6-methylpyrimidin- 4-amine Derivative Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors, particularly for targeting pathways implicated in cancer, underscores its importance in modern drug discovery. The palladium-catalyzed cross-coupling reactions described herein provide robust and adaptable methods for the derivatization of this scaffold, enabling the generation of diverse chemical libraries for biological screening. The provided protocols and application notes serve as a comprehensive guide for researchers to leverage the synthetic potential of this compound in the development of novel therapeutic agents.

References

5-Iodo-6-methylpyrimidin-4-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-6-methylpyrimidin-4-amine is a key heterocyclic building block increasingly utilized by researchers in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive iodine atom, an amino group, and a methyl group on the pyrimidine core, offers a versatile platform for the construction of complex molecular architectures. The presence of the iodo group at the 5-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This application note provides an overview of its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, complete with detailed experimental protocols and data.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring, coupled with the reactive carbon-iodine bond, makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in synthesizing 5-aryl-6-methylpyrimidin-4-amine derivatives, a scaffold present in numerous kinase inhibitors and other biologically active molecules. Microwave-assisted protocols have been shown to significantly accelerate this transformation, often leading to higher yields and shorter reaction times.[1][2]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

    • Microwave reactor vial

  • Procedure:

    • To a microwave reactor vial, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the solvent system and seal the vial.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

    • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired 5-aryl-6-methylpyrimidin-4-amine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O12020>90 (expected)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF14015>85 (expected)
33-Fluorophenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene11030>80 (expected)

Note: Yields are estimated based on typical outcomes for similar substrates as specific literature data for this exact molecule is limited.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base solvent Add Solvent reagents->solvent seal Seal Vial solvent->seal irradiate Irradiate at Set Temperature & Time seal->irradiate extract Extraction irradiate->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product product purify->product 5-Aryl-6-methyl- pyrimidin-4-amine

General workflow for microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-6-methylpyrimidin-4-amine derivatives. These products are valuable intermediates that can undergo further transformations or be incorporated into larger molecules with potential applications in materials science and medicinal chemistry. Similar to the Suzuki-Miyaura coupling, microwave-assisted Sonogashira reactions are highly efficient.[3]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling

This protocol outlines a general procedure for the microwave-assisted Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-10 mol%)

    • Base (e.g., triethylamine, diisopropylethylamine)

    • Solvent (e.g., DMF, THF)

    • Microwave reactor vial

  • Procedure:

    • To a microwave reactor vial, add this compound, the palladium catalyst, and CuI.

    • Degas the vial and backfill with an inert gas (e.g., argon or nitrogen).

    • Add the solvent, base, and the terminal alkyne.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-40 minutes).

    • After cooling, the reaction mixture is worked up as described in the Suzuki-Miyaura protocol.

    • The crude product is purified by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF10015>90 (expected)
2EthynyltrimethylsilanePd(PPh₃)₄/CuIi-Pr₂NEtTHF8030>85 (expected)
31-HeptynePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane11020>80 (expected)

Note: Yields are estimated based on typical outcomes for similar substrates as specific literature data for this exact molecule is limited.

Sonogashira_Catalytic_Cycle Catalytic Cycle of Sonogashira Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR [CuI], Base

Simplified catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[4] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. Using this compound, a variety of primary and secondary amines can be introduced at the 5-position, further expanding the molecular diversity of accessible compounds. Microwave-assisted protocols can also significantly enhance the efficiency of this transformation.[5]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general procedure for the microwave-assisted Buchwald-Hartwig amination of this compound.

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

    • Solvent (e.g., toluene, 1,4-dioxane)

    • Microwave reactor vial

  • Procedure:

    • To a microwave reactor vial, add the palladium catalyst, ligand, and base.

    • Add this compound, the amine, and the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).

    • After cooling, the reaction mixture is worked up as previously described.

    • The crude product is purified by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
1MorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene11030>85 (expected)
2AnilinePd(OAc)₂/BINAPK₃PO₄Dioxane13045>75 (expected)
3BenzylaminePdCl₂(dppf)/NaOt-BuTHF10060>80 (expected)

Note: Yields are estimated based on typical outcomes for similar substrates as specific literature data for this exact molecule is limited.

Buchwald_Hartwig_Logical_Relationship start Starting Materials aryl_halide This compound start->aryl_halide amine Primary or Secondary Amine start->amine reaction Buchwald-Hartwig Cross-Coupling aryl_halide->reaction amine->reaction catalyst_system Catalyst System pd_catalyst Palladium Precatalyst catalyst_system->pd_catalyst ligand Phosphine Ligand catalyst_system->ligand base Base catalyst_system->base pd_catalyst->reaction ligand->reaction base->reaction product 5-Amino-6-methyl- pyrimidin-4-amine Derivative reaction->product

Logical relationship of components in a Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides efficient routes to a wide array of substituted pyrimidine derivatives. The amenability of these transformations to microwave-assisted conditions further enhances their appeal by enabling rapid and high-yielding syntheses. These attributes make this compound an indispensable tool for researchers and scientists, particularly those engaged in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: The Strategic Use of 5-Iodo-6-methylpyrimidin-4-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Iodo-6-methylpyrimidin-4-amine as a versatile building block in the synthesis of kinase inhibitors. The strategic placement of the iodo group at the C5 position of the pyrimidine ring offers a significant advantage in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of a diverse range of potent and selective kinase inhibitors. This document outlines key applications, detailed experimental protocols, and relevant biological data for inhibitors targeting critical kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Aurora Kinases.

Introduction to this compound in Kinase Inhibitor Scaffolds

The pyrimidine core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors. The 4-amino-6-methylpyrimidine moiety, in particular, can effectively mimic the adenine core of ATP, allowing for competitive inhibition at the kinase hinge region. The introduction of a halogen at the C5 position provides a crucial handle for further chemical elaboration to enhance potency and selectivity.

While bromo- and chloro-pyrimidines are commonly employed, the use of this compound offers distinct advantages. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This enhanced reactivity often translates to higher yields, milder reaction conditions, and a broader substrate scope, making it an ideal choice for complex molecule synthesis in drug discovery programs.[1]

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound lies in its use as a key intermediate for the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

1. IRAK4 Inhibitors for Inflammatory Diseases and Oncology:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2] Dysregulation of IRAK4 signaling is associated with various inflammatory disorders and certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[3][4]

The 5-iodo-pyrimidine core allows for the introduction of aryl or heteroaryl groups at the C5 position via Suzuki-Miyaura coupling, a key structural modification for achieving high potency and selectivity for IRAK4.

2. Aurora Kinase Inhibitors for Cancer Therapy:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[5][6] The pyrimidine scaffold is a common feature in many Aurora kinase inhibitors. The functionalization at the C5 position, facilitated by the iodo-substituent, can be exploited to interact with specific residues in the ATP-binding pocket of Aurora kinases, thereby enhancing inhibitory activity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-methylpyrimidin-4-amine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-methylpyrimidin-4-amine derivative.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-6-methylpyrimidin-4-amine Derivatives

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a dry reaction flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add the anhydrous solvent (DMF or acetonitrile) followed by the base (TEA or DIPEA, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-6-methylpyrimidin-4-amine derivative.

Quantitative Data

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine-based scaffolds, highlighting the potencies that can be achieved through modifications enabled by halogenated pyrimidine intermediates.

Table 1: Inhibitory Activity of Pyrimidine-Based IRAK4 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell-Based AssayReference
IRAK4 Inhibitor 1 IRAK470OCI-LY10 cell viability[4]
IRAK4 Inhibitor 2 IRAK48.7OCI-LY10 cell viability[3]
IRAK4 Inhibitor 3 IRAK41.3TMD8 cell viability[3]

Table 2: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Aurora Inhibitor A Aurora A< 200NCI-H82[5]
Aurora Inhibitor B Aurora A7.1U937[6]
Aurora Inhibitor C Aurora B25.7U937[6]

Visualizations

Signaling Pathways and Experimental Workflow

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammation Gene Expression NF_kB->Inflammation Inhibitor 5-Aryl-Pyrimidine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A PLK1 PLK1 Aurora_A->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Aurora_A

Caption: Simplified Aurora A signaling pathway in cell cycle progression.

Synthesis_Workflow Start 5-Iodo-6-methyl- pyrimidin-4-amine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate 5-Substituted-6-methyl- pyrimidin-4-amine Coupling->Intermediate Further_Mod Optional Further Functionalization Intermediate->Further_Mod Final_Product Potent Kinase Inhibitor Further_Mod->Final_Product

Caption: General synthetic workflow for kinase inhibitors.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of potent and selective kinase inhibitors. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions facilitates the efficient construction of diverse chemical libraries, accelerating the drug discovery process for critical targets in oncology and inflammatory diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile intermediate in the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 5-Iodo-6-methylpyrimidin-4-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the versatile building block, 5-iodo-6-methylpyrimidin-4-amine, for the generation of compound libraries for biological screening. The pyrimidine scaffold is a privileged core in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology and virology. The methodologies detailed herein focus on widely applicable palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to introduce diverse functionalities at the 5-position of the pyrimidine ring.

Introduction to Derivatization Strategies

The this compound scaffold offers a key position for chemical modification. The iodine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl > F, making the iodo-substituent highly suitable for efficient bond formation.[1] By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, a wide array of aryl, heteroaryl, alkynyl, and amino moieties can be introduced, respectively. This structural diversification is crucial for exploring the structure-activity relationships (SAR) of novel compound libraries.

Experimental Protocols for Derivatization

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. It is recommended to monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Reagents Inert Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-100°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This protocol details the coupling of this compound with a terminal alkyne.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Stir for 15 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - this compound - Pd Catalyst & CuI Start->Reagents Inert Inert Atmosphere (Ar or N2) Reagents->Inert SolventBase Add Solvent & Amine Base Inert->SolventBase Alkyne Add Terminal Alkyne SolventBase->Alkyne Stir Stir at RT or Heat Gently Alkyne->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for Sonogashira coupling.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed coupling of this compound with a primary or secondary amine.[3][5]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents)

  • Strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 eq), phosphine ligand (0.04 eq), and base (1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine: - Pd Precatalyst - Ligand - Base - this compound Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Amine Add Amine Solvent->Amine Heat Seal & Heat (80-110°C) Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

References

5-Iodo-6-methylpyrimidin-4-amine: A Versatile Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

5-Iodo-6-methylpyrimidin-4-amine is a key heterocyclic building block increasingly utilized in medicinal chemistry as a versatile intermediate for the synthesis of complex bioactive molecules. Its structure, featuring a pyrimidine core with strategically placed iodo, methyl, and amine functionalities, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The pyrimidine motif is a well-established pharmacophore, known for its ability to mimic purine bases and interact with the hinge region of kinase enzymes. Consequently, derivatives of this compound are extensively explored as potent inhibitors of various protein kinases implicated in oncology and inflammatory diseases.

The iodine atom at the 5-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile construction of carbon-carbon bonds and the introduction of a wide range of aryl and heteroaryl substituents, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. Detailed experimental protocols for the synthesis of the intermediate and its subsequent elaboration into a drug-like scaffold are provided, along with relevant quantitative data and a visualization of the targeted signaling pathway.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆IN₃--INVALID-LINK--
Molecular Weight 235.03 g/mol --INVALID-LINK--
CAS Number 83410-18-8--INVALID-LINK--
Appearance Off-white to pale yellow crystalline powderCommercial Supplier Data
Solubility Soluble in DMSO and methanolCommercial Supplier Data
Boiling Point 318.7°C at 760 mmHg--INVALID-LINK--

Application in Kinase Inhibitor Synthesis: A Case Study Inspired by Palbociclib

The aminopyrimidine scaffold is a core component of numerous approved kinase inhibitors. A prominent example is Palbociclib (Ibrance®), a highly selective inhibitor of CDK4 and CDK6, which is approved for the treatment of certain types of breast cancer.[1][2] While the exact commercial synthesis of Palbociclib may vary, the general strategy involves the coupling of a substituted aminopyrimidine with a pyridine partner. This compound is an ideal starting material for the synthesis of Palbociclib analogues and other CDK4/6 inhibitors.

The following sections outline the experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the iodination of the readily available 6-methylpyrimidin-4-amine.

Materials:

  • 6-Methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 70-85%

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-(piperazin-1-yl)pyridine-5-boronic acid)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Expected Yield: 60-90%

Quantitative Data

The following table summarizes the biological activity of Palbociclib, a representative CDK4/6 inhibitor whose synthesis can be conceptually approached using this compound as a starting material.

TargetIC₅₀ (nM)Cell LineReference
CDK4/Cyclin D1 11Cell-free assay[3][4]
CDK6/Cyclin D2 15Cell-free assay[3]
Rb Phosphorylation (Ser780) 66MDA-MB-435[3]
Rb Phosphorylation (Ser795) 63MDA-MB-435[3]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Kinase Inhibitor Scaffold 6-Methylpyrimidin-4-amine 6-Methylpyrimidin-4-amine Iodination (NIS) Iodination (NIS) 6-Methylpyrimidin-4-amine->Iodination (NIS) This compound This compound Iodination (NIS)->this compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, Base Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Suzuki-Miyaura Coupling->Kinase Inhibitor Scaffold CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogens->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Mitogens->PI3K_AKT CyclinD Cyclin D Ras_MAPK->CyclinD Upregulation PI3K_AKT->CyclinD Upregulation CDK4_6 CDK4/6 CyclinD->CDK4_6 Activation pRb pRb CDK4_6->pRb Phosphorylation E2F E2F CDK4_6->E2F Release pRb->E2F Inhibition G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Palbociclib Palbociclib Analogue (from this compound) Palbociclib->CDK4_6 Inhibition

References

Handling and storage procedures for 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and quality control of 5-Iodo-6-methylpyrimidin-4-amine. While specific experimental applications and detailed toxicological data for this compound are not extensively documented in publicly available literature, the following protocols are based on its chemical properties and the established handling procedures for analogous pyrimidine derivatives.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound (CAS No. 83410-18-8) is presented in Table 1. This data is crucial for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 83410-18-8ChemicalBook[1]
Molecular Formula C₅H₆IN₃PubChem[2]
Molecular Weight 235.03 g/mol PubChem[2]
Appearance Off-white to light yellow solidChemicalBook[1]
Boiling Point (Predicted) 318.7 °C at 760 mmHg---
Density (Predicted) 2.017 g/cm³---
Refractive Index (Predicted) 1.687---
Solubility Insoluble in water.Fisher Scientific[3]
Storage Temperature Room temperature; Keep in dark place, Inert atmosphere.ChemicalBook[1]

Note: Some physical properties are predicted and should be confirmed experimentally.

Safety and Handling Precautions

Due to the limited specific toxicity data for this compound, it is imperative to handle this compound with caution, assuming it may be harmful. The safety protocols outlined below are based on general guidelines for handling pyrimidine derivatives and halogenated organic compounds.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

2.2 Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure eyewash stations and safety showers are readily accessible.

2.3 General Handling Procedures

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

2.4 First Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Storage Procedures

Proper storage is essential to maintain the integrity and stability of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Light and Air: Protect from light and moisture. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

G Storage and Handling Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal storage_conditions Store in Cool, Dry, Well-Ventilated Area (Inert Atmosphere, Protected from Light) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage_conditions->ppe Before Handling fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing and Transfer fume_hood->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution waste Dispose of Waste According to Institutional and Local Regulations weighing->waste Spills/Contaminated Materials dissolution->waste After Experiment

Caption: General workflow for the safe storage and handling of this compound.

Experimental Protocols

The following are generalized protocols. Specific experimental conditions should be optimized based on the nature of the research.

4.1 Preparation of a Stock Solution

  • Under a chemical fume hood, carefully weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of an appropriate organic solvent (e.g., DMSO, DMF) to dissolve the solid completely.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and mix thoroughly by inversion.

  • Store the stock solution at an appropriate temperature, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

4.2 General Quality Control by Thin-Layer Chromatography (TLC)

  • Prepare a dilute solution of the compound in a suitable solvent.

  • Spot a small amount of the solution onto a TLC plate (e.g., silica gel 60 F254).

  • Develop the TLC plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spot under UV light (254 nm).

  • Calculate the retention factor (Rf) value and compare it with a reference standard if available. A single spot indicates a high degree of purity.

G General Experimental Workflow start Start prep_solution Prepare Stock Solution start->prep_solution qc Quality Control (e.g., TLC) prep_solution->qc experiment Perform Experiment (e.g., Synthesis, Biological Assay) qc->experiment If Pure analysis Data Analysis experiment->analysis end End analysis->end

Caption: A logical workflow for the general experimental use of this compound.

Potential Applications in Research

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their wide range of biological activities.[4][5][6][7] Halogenated pyrimidines, in particular, are valuable intermediates in organic synthesis and can serve as building blocks for more complex molecules.[8][9] The iodo-substitution offers a reactive site for various cross-coupling reactions, making this compound a potentially useful precursor for the synthesis of novel therapeutic agents. The pyrimidine core is found in numerous anticancer, antimicrobial, and anti-inflammatory drugs.[6][7][10]

Given its structure, this compound could be investigated for its potential as an inhibitor of various enzymes, such as kinases or dihydrofolate reductase, which are common targets for pyrimidine-based drugs.[6]

G Potential Research Application Pathway start This compound synthesis Synthetic Intermediate (Cross-Coupling Reactions) start->synthesis library Library of Novel Pyrimidine Derivatives synthesis->library screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: A logical pathway for the utilization of this compound in drug discovery.

References

Scale-Up Synthesis of 5-Iodo-6-methylpyrimidin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Iodo-6-methylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described methodology focuses on a direct iodination approach, offering a potentially efficient and scalable route to this valuable building block.

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry. The presence of the iodine atom at the 5-position provides a strategic handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document outlines a robust and scalable protocol for its preparation from the readily available starting material, 6-methylpyrimidin-4-amine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties

Property6-methylpyrimidin-4-amine[1]This compound[2]
CAS Number 3435-28-783410-18-8[3]
Molecular Formula C₅H₇N₃C₅H₆IN₃
Molecular Weight 109.13 g/mol 235.03 g/mol [2]
Appearance -Off-white to light yellow solid
Melting Point --
Boiling Point --
Solubility --

Synthetic Workflow

The proposed synthesis involves the direct electrophilic iodination of 6-methylpyrimidin-4-amine at the 5-position using N-iodosuccinimide (NIS) as the iodinating agent. The amino group at the 4-position and the methyl group at the 6-position activate the pyrimidine ring, directing the electrophilic substitution to the C5 position.

SynthesisWorkflow Start 6-methylpyrimidin-4-amine Reagents N-Iodosuccinimide (NIS) Solvent Reaction Iodination Reaction Start->Reaction Starting Material Reagents->Reaction Workup Aqueous Work-up (e.g., Na₂S₂O₃ wash) Reaction->Workup Crude Product Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are based on general procedures for the iodination of activated heterocyclic compounds using N-iodosuccinimide. Optimization for scale-up may be required.

Materials and Reagents
ReagentGradeSupplier
6-methylpyrimidin-4-amine≥98%Commercially Available
N-Iodosuccinimide (NIS)≥98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Brine-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Reaction Setup and Procedure

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • N-Iodosuccinimide is a light-sensitive and moisture-sensitive solid. Handle it accordingly.[6]

  • Iodination reactions can produce volatile iodine. Have a quenching solution (e.g., sodium thiosulfate) readily available.[4]

Protocol:

  • Reaction Assembly: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-methylpyrimidin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Addition of NIS: In a separate container, weigh N-Iodosuccinimide (1.05-1.2 eq). Add the NIS portion-wise to the stirred solution of 6-methylpyrimidin-4-amine at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The color of the solution should fade.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods, depending on the scale and purity requirements.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For higher purity, the crude product can be purified by flash column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Column Packing: Pack a column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Characterization Data

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl protons, the pyrimidine proton, and the amine protons. The chemical shifts will be influenced by the iodine substituent.[7]
¹³C NMR Signals for the carbon atoms of the pyrimidine ring and the methyl group. The C-I carbon will show a characteristic chemical shift.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.
Purity (HPLC) ≥95% (should be determined experimentally)

Logical Relationship of Synthesis Steps

logical_relationship cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis dissolution Dissolution of Starting Material iodination Electrophilic Iodination with NIS dissolution->iodination monitoring Reaction Monitoring (TLC/HPLC) iodination->monitoring quenching Quenching with Na₂S₂O₃ monitoring->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase extraction->drying purification Recrystallization or Chromatography drying->purification characterization Structural Analysis (NMR, MS) purification->characterization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 5-iodo-6-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low or no conversion. What are the primary troubleshooting steps?

A1: Low or no conversion with this substrate can often be attributed to several factors. Given that this compound is an electron-rich heteroaromatic iodide, the oxidative addition step should be relatively favorable.[1][2] Therefore, problems in other parts of the catalytic cycle are likely culprits.

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be degrading. Ensure you are using a high-quality palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as a palladacycle (e.g., XPhos Pd G2/G3/G4) which can readily form the active catalytic species.[3][4][5] If you observe the formation of palladium black, this indicates catalyst decomposition.[3][6]

  • Inadequate Base: The base is crucial for the transmetalation step.[7] For heteroaromatic substrates, stronger, non-nucleophilic bases are often required. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[8][9] The solubility and physical form (e.g., finely ground) of the base can also impact the reaction.[10]

  • Suboptimal Temperature: While the C-I bond is reactive, the overall catalytic cycle may still require elevated temperatures to proceed efficiently. A stepwise increase in temperature, for instance from 80 °C to 100-110 °C, may be beneficial.[6][8]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[8] Ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8][9]

Q2: I'm observing significant dehalogenation of my this compound, leading to the formation of 6-methylpyrimidin-4-amine. How can this be minimized?

A2: Dehalogenation is a common side reaction, particularly with iodo-substituted N-heterocycles.[1][3][11] This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[1]

  • Choice of Base and Solvent: The formation of Pd-H species can be influenced by the base and solvent. Avoid using alcohol as a primary solvent as it can be a hydride source. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1] Using weaker inorganic bases like K₂CO₃ or phosphate bases such as K₃PO₄ can sometimes reduce dehalogenation compared to strong hydroxide bases.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling over dehalogenation.[1][8]

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes suppress dehalogenation once the desired product has formed.

Q3: The primary side-product in my reaction is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[9][12]

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Use several freeze-pump-thaw cycles or sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[6][8]

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) present at the beginning of the reaction.[9]

  • Stoichiometry: Using a slight excess of the boronic acid (1.1 to 1.5 equivalents) can favor the cross-coupling pathway.[6]

Q4: Can the free amino group on the pyrimidine ring interfere with the reaction?

A4: Yes, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] While many protocols are successful with unprotected amines, if you are facing persistent issues with low yield, this might be a contributing factor. For substrates with N-H containing heterocycles, deprotonation by the base can also influence the reaction.[1] In such challenging cases, protection of the amino group could be considered, although it adds extra steps to the synthesis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive Catalyst• Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern palladacycle pre-catalyst (e.g., XPhos Pd G3/G4).[3][4][5]• Ensure all reagents and solvents are thoroughly degassed.[8]
2. Incorrect Base/Solvent• Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[8][9]• Use degassed aprotic solvents like 1,4-dioxane/water or toluene.[1]
3. Low Temperature• Increase the reaction temperature to 100-110 °C. Consider using microwave heating for rapid optimization.[6][8]
4. Poor Reagent Quality• Use fresh, high-purity boronic acid/ester, palladium catalyst, and ligand.
Significant Dehalogenation 1. Pd-H Species Formation• Avoid alcohol-based solvents. Use aprotic solvents like dioxane or toluene.[1]• Screen different bases; K₃PO₄ is often a good starting point.[1]
2. Inappropriate Ligand• Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][8]
3. High Temperature• Once the reaction starts, try to run it at the lowest effective temperature.
Boronic Acid Homocoupling 1. Oxygen Contamination• Thoroughly degas all solvents and the reaction mixture (e.g., 3x freeze-pump-thaw cycles).[6][8]• Maintain a positive pressure of inert gas throughout the reaction.
2. Pd(II) Species• Use a Pd(0) pre-catalyst like Pd(PPh₃)₄.[9]
Protodeboronation (Hydrolysis of Boronic Acid) 1. Unstable Boronic Acid• Use fresh boronic acid.[9]• Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which can hydrolyze in situ.[9][12]
2. Harsh Conditions• Keep reaction times as short as possible and avoid excessively high temperatures for prolonged periods.[9]

Recommended Starting Conditions for Optimization

The following table provides a set of starting conditions for the Suzuki coupling of this compound. These should be used as a baseline for further optimization.

Parameter Condition A (Standard) Condition B (For Challenging Substrates) Notes
Palladium Pre-catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ is a good starting point, but modern pre-catalysts are often more effective for heteroaromatic couplings.[9][13]
Ligand (None, is a complex)XPhos (4 mol%)For Pd₂(dba)₃ or Pd(OAc)₂, a ligand is required. Buchwald ligands like XPhos are highly effective.[8][14]
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)K₃PO₄ is often superior for challenging couplings and can help mitigate dehalogenation.[1][8]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)The amount of water can be critical and should be optimized.[8][10]
Temperature 100 °C110 °CHigher temperatures may be required, especially with less reactive boronic acids.[8]
Boronic Acid 1.2 equivalents1.5 equivalentsA slight excess is generally recommended.[6][9]
Atmosphere Argon or NitrogenArgon or NitrogenA strictly inert atmosphere is mandatory.[3][8]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄

Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.[9]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.[6]

  • Add the degassed 1,4-dioxane and water via syringe.[9]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki Coupling using a Buchwald Pre-catalyst

Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv.)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a dry reaction vessel equipped with a stir bar.[14]

  • Seal the vessel, remove from the glovebox (if used), and add the degassed toluene and water via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an aqueous work-up as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_intermediate Ar-Pd(II)-I(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)₂ Base pd2_aryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product reagents Ar-I + Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow decision decision start Low / No Yield decision1 Inert Atmosphere? Degassed Solvents? start->decision1 Check Reaction Setup solution solution decision2 Catalyst System? decision1->decision2 Yes solution1 Improve Degassing (e.g., Freeze-Pump-Thaw) decision1->solution1 No decision3 Base/Solvent Choice? decision2->decision3 Standard (e.g., Pd(PPh₃)₄) solution2 Use Pd(0) Pre-catalyst + Ligand decision2->solution2 No Pre-catalyst solution3 solution3 decision3->solution3 Switch to Buchwald System (e.g., XPhos Pd G3) solution4 solution4 decision3->solution4 Screen Stronger Base (K₃PO₄, Cs₂CO₃) decision4 Increase Temperature? solution3->decision4 solution4->decision4 solution5 Increase to 110°C or use Microwave decision4->solution5 Yes end Consult Further (Reagent Quality, etc.) decision4->end No, other issues

References

Technical Support Center: Synthesis of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodo-6-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct electrophilic iodination of 6-methylpyrimidin-4-amine using N-iodosuccinimide (NIS) as the iodinating agent. This method is favored for its relatively mild reaction conditions and good yields.

Q2: What are the primary reagents and typical solvents used in this synthesis?

A2: The key reagents are 6-methylpyrimidin-4-amine and N-iodosuccinimide (NIS). Common solvents for this reaction include acetonitrile or other polar aprotic solvents. Often, a catalytic amount of an acid, such as trifluoroacetic acid (TFA), is used to activate the NIS and facilitate the reaction.[1][2]

Q3: What is the main byproduct of the reaction when using N-iodosuccinimide (NIS)?

A3: The primary byproduct from the reagent itself is succinimide. This is formed as the iodine atom from NIS is transferred to the pyrimidine ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the NIS is of good quality and has been stored properly, protected from light and moisture. - Consider adding a catalytic amount of a protic acid like trifluoroacetic acid (TFA) to activate the NIS.[1][2]
Sub-optimal reaction temperature.- While the reaction often proceeds at room temperature, gentle heating may be required for less reactive substrates. Monitor for degradation at higher temperatures.
Presence of a Major Impurity with a Higher Molecular Weight Formation of a di-iodinated byproduct (2,5-diiodo-6-methylpyrimidin-4-amine).- Use a stoichiometric amount of NIS (1.0 to 1.1 equivalents) relative to the 6-methylpyrimidin-4-amine. - Add the NIS portion-wise to the reaction mixture to maintain a low concentration of the iodinating agent. - Optimize reaction time; prolonged reaction times can favor di-iodination.
Difficult Purification Presence of unreacted starting material and the di-iodinated byproduct.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. The polarity difference between the starting material, mono-iodinated, and di-iodinated products should allow for separation.
Residual iodine color in the product.- During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[1]
Presence of succinimide in the final product.- Succinimide is generally more polar and can often be removed by an aqueous wash during the work-up or by column chromatography.
Inconsistent Results Variability in reagent quality.- Use freshly opened or properly stored NIS. - Ensure the starting 6-methylpyrimidin-4-amine is pure.
Presence of moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 6-methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 6-methylpyrimidin-4-amine (1.0 mmol) in anhydrous acetonitrile (5 mL) at 0 °C, add N-Iodosuccinimide (1.1 mmol, 1.1 equivalents).[1]

  • (Optional) Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol, 0.1 equivalents) to the mixture.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]

  • Extract the mixture with ethyl acetate (3 x 10 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Start Synthesis check_completion Reaction Complete? (TLC) start->check_completion workup Aqueous Workup check_completion->workup Yes optimize Optimize Reaction Conditions check_completion->optimize No analyze Analyze Crude Product (NMR/HPLC) workup->analyze pure Pure Product analyze->pure Yes impure Impurities Present analyze->impure No troubleshoot Consult Troubleshooting Guide impure->troubleshoot troubleshoot->optimize optimize->start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Signaling Pathway of Electrophilic Iodination

IodinationMechanism Electrophilic Iodination of 6-methylpyrimidin-4-amine cluster_reactants Reactants cluster_products Products cluster_side_reaction Potential Side Reaction pyrimidine 6-methylpyrimidin-4-amine product This compound pyrimidine->product Electrophilic Attack by I+ nis N-Iodosuccinimide (NIS) succinimide Succinimide nis->succinimide I+ transfer diiodo_product 2,5-Diiodo-6-methylpyrimidin-4-amine product->diiodo_product Further Iodination

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Troubleshooting low yield in 5-Iodo-6-methylpyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Iodo-6-methylpyrimidin-4-amine. The following sections address common issues related to low yield and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the synthesis of this compound is the direct electrophilic iodination of 6-methylpyrimidin-4-amine using an iodinating agent such as N-Iodosuccinimide (NIS) in a suitable solvent.

Q2: I am observing a very low conversion of my starting material, 6-methylpyrimidin-4-amine. What could be the primary cause?

A2: Low conversion is often due to insufficient reactivity of the iodinating agent or suboptimal reaction conditions. The pyrimidine ring, although containing activating amino groups, can be electron-deficient, making electrophilic substitution challenging. Consider increasing the reaction temperature or adding a catalytic amount of an acid to activate the iodinating agent.

Q3: My reaction is producing a significant amount of a di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?

A3: The formation of di-iodinated species suggests that the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high. To improve selectivity, consider lowering the reaction temperature and using a stoichiometric amount of the iodinating agent (1.0 to 1.1 equivalents).

Q4: After the reaction, I have a persistent yellow or brown color in my product, even after work-up. What is the likely cause and how can I remove it?

A4: The residual color is likely due to the presence of unreacted iodine or iodine-containing byproducts. During the work-up, it is crucial to quench the reaction with a reducing agent like an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Q5: Are there alternative, "greener" methods for the iodination of pyrimidines?

A5: Yes, research has explored more environmentally friendly iodination methods. One such approach involves the use of molecular iodine (I₂) with a silver salt, such as silver nitrate (AgNO₃), under solvent-free mechanical grinding conditions.[1] This method can offer high yields and shorter reaction times.

Troubleshooting Guide

Low yield in the synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low or No Conversion of Starting Material

LowConversion

Problem 2: Formation of Multiple Products (Low Selectivity)

LowSelectivity

Data on Reaction Parameter Optimization

The following table summarizes the impact of various reaction parameters on the yield of this compound, based on general principles of electrophilic aromatic substitution and data from related pyrimidine iodinations.

ParameterConditionExpected Impact on YieldPotential Side Effects
Iodinating Agent NIS (1.1 eq)GoodPossible over-iodination if excess is used.
I₂/AgNO₃Potentially highStoichiometry is critical to avoid waste.
I₂/H₂O₂ModerateRisk of oxidation of the amine group.
Solvent Acetic AcidGoodCan facilitate the reaction.[2]
AcetonitrileModerate to GoodGenerally a good solvent for NIS reactions.[3]
DichloromethaneModerateCommon solvent for iodinations.
DMFModerate to GoodHigher boiling point allows for higher temperatures.
Temperature Room TemperatureLow to ModerateSlower reaction rate.
50-70 °CModerate to HighIncreased reaction rate, potential for side products.
> 80 °CHighHigher risk of degradation and side product formation.
Acid Catalyst NoneLow to ModerateSlower reaction, may require higher temperatures.
TFA (catalytic)HighSignificantly increases reaction rate.[4]
H₂SO₄ (catalytic)HighCan be effective but may lead to charring at high temps.[3]

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from the iodination of a similar pyrimidine derivative.

Materials:

  • 6-methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetic Acid (or other suitable solvent like Acetonitrile or DMF)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry reaction flask, add 6-methylpyrimidin-4-amine (1.0 eq).

  • Add the chosen solvent (e.g., acetic acid, 20 volumes).

  • Stir the mixture until the starting material is fully dissolved.

  • In portions, add N-Iodosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate until the iodine color disappears.

  • If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ExperimentalWorkflow_NIS

References

Technical Support Center: Purification of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Iodo-6-methylpyrimidin-4-amine by chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel chromatography?

A1: The primary challenge arises from the basic nature of the amine group, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues, including:

  • Peak Tailing: The compound streaks down the column, resulting in broad, asymmetric peaks and poor separation.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the silica gel, leading to low recovery and yield.

  • Compound Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive compounds.

Q2: How can I prevent peak tailing and improve the recovery of my compound?

A2: To mitigate the issues caused by the basicity of the amine, it is highly recommended to add a basic modifier to your mobile phase. A small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-2% v/v), will neutralize the acidic sites on the silica gel, minimizing unwanted interactions and leading to sharper peaks and improved recovery.[1]

Q3: Are there alternative stationary phases I can use if silica gel continues to give poor results?

A3: Yes, if modifying the mobile phase with a base is not sufficient or desirable, you can consider using a different stationary phase. Alumina (neutral or basic) is a common alternative for the purification of basic compounds.[1] Additionally, amine-functionalized silica gel can be a very effective, albeit more expensive, option that provides a more inert surface for the separation of amines.[2]

Q4: What are some common recrystallization solvents for pyrimidine derivatives?

A4: The choice of recrystallization solvent is highly dependent on the specific compound and its impurities. For pyrimidine derivatives, common solvents to screen include ethanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or acetone/hexane. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Small-scale solubility tests are crucial for identifying the optimal solvent or solvent system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Compound streaks or "tails" on the TLC plate and column. The amine group is interacting with the acidic silica gel.Add 0.5-2% triethylamine or pyridine to your mobile phase to neutralize the silica surface.[3]
Poor separation of the desired product from impurities. The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio of your mobile phase. A good starting point for developing a solvent system for basic compounds is a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, with the addition of a basic modifier. Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[3]
The compound does not elute from the column. The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider using an amine-functionalized silica column or alumina.
Co-elution of the product with a close-running impurity. The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. Sometimes a small change in the solvent composition can significantly improve separation.
Low recovery of the purified product. The compound is irreversibly adsorbed to the silica gel. The compound may be partially soluble in the elution solvent at room temperature, leading to loss in combined fractions.Add a basic modifier (e.g., triethylamine) to the eluent. Ensure all fractions containing the product are collected and combined. Concentrate the combined fractions carefully to avoid loss of volatile compounds.
Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The sample may also be significantly impure.Use a lower-boiling point solvent. Ensure the dissolution temperature is below the melting point of your compound. A pre-purification step, such as a quick filtration through a plug of silica, might be necessary for very crude samples.[3]
Very low recovery of the purified product. The compound is too soluble in the recrystallization solvent at low temperatures. The initial volume of solvent used was too large.Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Crystals are colored despite the pure compound being described as colorless or lightly colored. Colored impurities are trapped within the crystal lattice.Consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.[3]
No crystal formation upon cooling. The solution is not supersaturated enough, or nucleation is slow.Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Experimental Protocols

Note: The following protocols are representative and may require optimization for your specific sample and purity requirements.

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

A crucial first step before performing column chromatography is to identify a suitable mobile phase using TLC.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or methanol.

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Eluent Systems to Screen:

    • Hexane / Ethyl Acetate with 1% Triethylamine (e.g., start with 7:3 and vary the ratio).

    • Dichloromethane / Methanol with 1% Triethylamine (e.g., start with 95:5 and vary the ratio).

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Optimal Rf: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[3]

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: An optimized solvent system determined from TLC analysis (e.g., Hexane/Ethyl Acetate/Triethylamine or Dichloromethane/Methanol/Triethylamine).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the chosen mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane).

  • Dissolution: In a flask, dissolve the crude or partially purified compound in the minimum amount of the hot solvent with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.

Table 1: Typical Purification Outcomes

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Column Chromatography70-85%>95%60-80%Yield can be affected by irreversible adsorption if no basic modifier is used.
Recrystallization85-95%>99%70-90%Often used as a final purification step after chromatography.

Table 2: Example TLC and Column Chromatography Conditions

ParameterCondition
TLC Mobile Phase Dichloromethane:Methanol:Triethylamine (95:5:0.5)
Target Rf ~0.3
Column Stationary Phase Silica Gel (230-400 mesh)
Column Eluent Gradient elution from 100% Dichloromethane with 0.5% Triethylamine to 95:5 Dichloromethane:Methanol with 0.5% Triethylamine
Expected Purity >95%

Visualization

Troubleshooting Workflow for Column Chromatography

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

TroubleshootingWorkflow start Start Purification run_tlc Run TLC with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) + 0.5-1% TEA start->run_tlc check_rf Is Rf of the product between 0.2 and 0.4 and well-separated from impurities? run_tlc->check_rf adjust_solvent Adjust solvent polarity check_rf->adjust_solvent No pack_column Pack silica gel column with the optimized mobile phase check_rf->pack_column Yes adjust_solvent->run_tlc load_sample Load sample (dry loading preferred) pack_column->load_sample run_column Run column and collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions check_separation Is the separation successful? analyze_fractions->check_separation combine_pure Combine pure fractions and evaporate solvent check_separation->combine_pure Yes troubleshoot Troubleshoot Issue check_separation->troubleshoot No end Pure Product combine_pure->end streaking Issue: Streaking / Tailing troubleshoot->streaking Streaking no_elution Issue: Compound does not elute troubleshoot->no_elution No Elution poor_separation Issue: Poor separation troubleshoot->poor_separation Poor Separation add_tea Ensure 0.5-2% TEA is in the mobile phase streaking->add_tea add_tea->run_tlc increase_polarity Increase mobile phase polarity no_elution->increase_polarity increase_polarity->run_column change_solvent Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH) poor_separation->change_solvent change_solvent->run_tlc

A troubleshooting workflow for the column chromatography purification of this compound.

References

Byproduct formation in the synthesis of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-6-methylpyrimidin-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Question: My reaction has a very low yield or has not produced any of the desired this compound. What are the possible causes and solutions?

  • Answer: Low or no product formation can stem from several factors related to the reagents, reaction conditions, or work-up procedure.

    • Inactive Iodinating Agent: The iodine reagent may have degraded. If using N-iodosuccinimide (NIS), ensure it is fresh and has been stored in a cool, dark, and dry place. For reactions using molecular iodine (I₂), the activating agent (e.g., silver nitrate) is crucial for generating the electrophilic iodine species.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is sensitive to moisture. Common solvents for this reaction include dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).

    • Problematic Work-up: The product may be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer.

Issue 2: Presence of Unreacted Starting Material in the Final Product

  • Question: After purification, I still observe a significant amount of the starting material, 6-methylpyrimidin-4-amine, in my product. How can I address this?

  • Answer: The presence of unreacted starting material is a common issue.

    • Incomplete Reaction: As with low yield, this often indicates that the reaction has not gone to completion. Consider increasing the reaction time or the stoichiometry of the iodinating agent. A slight excess (1.1 to 1.5 equivalents) of the iodinating reagent can help drive the reaction to completion.

    • Inefficient Purification: The starting material and the product have similar polarities, which can make separation by column chromatography challenging. Optimize your chromatography conditions by trying different solvent systems. Recrystallization can also be an effective method for removing the starting material if a suitable solvent is found.

Issue 3: Formation of a Di-iodinated Byproduct

  • Question: My analysis shows a byproduct with a mass corresponding to a di-iodinated product. How can this be minimized and removed?

  • Answer: The formation of a di-iodinated byproduct, although less common for this specific substrate, can occur.

    • Excess Iodinating Agent: Using a large excess of the iodinating reagent can lead to multiple iodinations. Carefully control the stoichiometry and add the iodinating agent portion-wise to the reaction mixture.

    • Reaction Conditions: Higher reaction temperatures can sometimes promote over-iodination. Running the reaction at a lower temperature for a longer duration might be beneficial.

    • Purification: The di-iodinated product will have a different polarity compared to the mono-iodinated product and the starting material. This difference can be exploited for separation using column chromatography. A careful selection of the eluent system should allow for the isolation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the electrophilic iodination of 6-methylpyrimidin-4-amine. This is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable organic solvent, or by using molecular iodine (I₂) in the presence of an activating agent like silver nitrate (AgNO₃).

Q2: What are the expected byproducts in this synthesis?

The primary potential byproducts include:

  • Unreacted starting material (6-methylpyrimidin-4-amine)

  • Di-iodinated product (e.g., 2,5-diiodo-6-methylpyrimidin-4-amine)

  • Inorganic salts from the activating agent (e.g., silver iodide if AgNO₃ is used)

  • Byproducts from the iodinating agent itself (e.g., succinimide from NIS)

Q3: How can I purify the final product?

Standard purification techniques for organic compounds are applicable. The most common methods are:

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is effective for separating the product from the starting material and byproducts.

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent method for obtaining a highly pure product.

Q4: How should I handle and store the reagents used in this synthesis?

  • Iodine (I₂): Corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Store in a tightly sealed container in a cool, dry place.

  • N-Iodosuccinimide (NIS): Light-sensitive and moisture-sensitive. Store in a dark, dry place, preferably in a desiccator.

  • Silver Nitrate (AgNO₃): Light-sensitive and can cause staining. Store in a dark container.

  • Solvents: Use anhydrous solvents if the reaction is sensitive to moisture.

Data Presentation

Table 1: Hypothetical Byproduct Profile under Different Reaction Conditions

Condition IDIodinating Agent (Equivalents)Temperature (°C)Reaction Time (h)Desired Product Yield (%)Unreacted Starting Material (%)Di-iodinated Byproduct (%)
ANIS (1.1)2547515< 5
BNIS (1.5)25485< 510
CI₂/AgNO₃ (1.1)4067020< 5
DNIS (1.1)402801010

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

  • Dissolution: Dissolve 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis_Pathway Start 6-methylpyrimidin-4-amine Product This compound Start->Product Electrophilic Iodination Reagent Iodinating Agent (e.g., NIS or I₂/AgNO₃) Reagent->Product Solvent Solvent (e.g., DCM, Acetonitrile) Solvent->Product

Caption: Synthesis pathway for this compound.

Byproduct_Formation StartingMaterial 6-methylpyrimidin-4-amine DesiredProduct This compound StartingMaterial->DesiredProduct 1 eq. Iodinating Agent IodinatingAgent Iodinating Agent IodinatingAgent->DesiredProduct DiIodoByproduct Di-iodinated Byproduct IodinatingAgent->DiIodoByproduct DesiredProduct->DiIodoByproduct Excess Iodinating Agent

Caption: Potential byproduct formation pathway.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield / No Product Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckReagents Check Reagent Activity & Stoichiometry LowYield->CheckReagents CheckConditions Verify Reaction Time & Temperature LowYield->CheckConditions OptimizePurification Optimize Purification (Chromatography/Recrystallization) ImpureProduct->OptimizePurification Success Successful Synthesis CheckReagents->Success CheckConditions->Success OptimizePurification->Success

Caption: Troubleshooting workflow for synthesis issues.

Improving the stability of 5-Iodo-6-methylpyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 5-Iodo-6-methylpyrimidin-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this specific compound is limited in published literature, the following recommendations are based on the known chemical properties of structurally related 4-aminopyrimidines and iodo-substituted aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent. The aminopyrimidine ring and the carbon-iodine bond are the most likely sites of degradation.

Q2: What is the likely degradation pathway for this compound?

A2: While specific degradation pathways have not been fully elucidated for this molecule, potential degradation routes based on its structure include:

  • Hydrolysis: The amino group at the 4-position and the iodo group at the 5-position can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: The electron-rich pyrimidine ring and the amino group are prone to oxidation.

  • Photodegradation: The carbon-iodine bond can be labile and may cleave upon exposure to UV light, leading to deiodination.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be stored at low temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should be maintained in a slightly acidic to neutral range (pH 4-7).

Q4: Which solvents are recommended for dissolving this compound?

A4: Solubility of this compound has been reported in various organic solvents. For experimental purposes, it is advisable to use aprotic solvents or buffered aqueous solutions. If using protic solvents like methanol or ethanol, it is crucial to monitor for potential reactions over time. The choice of solvent should be guided by the specific requirements of your experiment and a preliminary solubility and stability test is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution discoloration (yellowing or browning) over time. Oxidation of the aminopyrimidine ring or photodegradation.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon). Protect solutions from light at all times. Consider adding a small amount of an antioxidant like BHT, if compatible with your experimental setup.
Precipitation of the compound from the solution. Poor solubility, change in pH or temperature, or degradation leading to less soluble products.Ensure the chosen solvent can fully dissolve the compound at the desired concentration. Use a buffered solvent system to maintain a stable pH. Store the solution at a constant temperature. If precipitation persists, consider using a co-solvent system after verifying compatibility.
Loss of compound potency or inconsistent experimental results. Degradation of the compound in solution.Perform a stability study under your specific experimental conditions using a stability-indicating analytical method like HPLC. Prepare fresh solutions for each experiment. Re-evaluate storage conditions (temperature, light protection, pH).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

This data is illustrative and should be confirmed experimentally.

Solvent Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 30
Methanol~10
Ethanol~5
Acetonitrile~2
Water (unbuffered)< 0.1
Phosphate Buffered Saline (PBS) pH 7.4~0.5

Table 2: Hypothetical Stability of this compound (1 mg/mL in PBS, pH 7.4) under Different Storage Conditions

This data is for illustrative purposes to highlight stability trends and should be confirmed experimentally.

Storage Condition Time Point Remaining Compound (%)
2-8°C, Protected from light24 hours99.5
7 days98.2
30 days95.1
Room Temperature (~25°C), Protected from light24 hours98.1
7 days92.5
30 days80.3
Room Temperature (~25°C), Exposed to ambient light24 hours90.7
7 days75.4
30 days55.2
40°C, Protected from light24 hours94.3
7 days81.0
30 days62.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method. An LC-MS method can provide further information on the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and requirements.

  • Instrumentation: HPLC with a UV detector (or PDA for peak purity analysis).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound by UV-Vis spectroscopy (typically in the range of 250-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C, solid) stock->thermal photo Photodegradation (UV light) stock->photo neutralize Neutralize Samples acid->neutralize base->neutralize hplc HPLC-UV/PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc pathway Identify Degradation Products & Pathways hplc->pathway method Develop Stability- Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways cluster_solutions Stabilization Strategies compound This compound Stability in Solution pH pH compound->pH light Light Exposure compound->light temp Temperature compound->temp oxygen Oxygen / Oxidants compound->oxygen solvent Solvent Choice compound->solvent hydrolysis Hydrolysis pH->hydrolysis photodegradation Photodegradation (Deiodination) light->photodegradation refrigerate Store at Low Temp (2-8°C) temp->refrigerate oxidation_path Oxidation oxygen->oxidation_path aprotic Choose Aprotic Solvents solvent->aprotic buffer Use Buffered Solutions (pH 4-7) hydrolysis->buffer protect_light Protect from Light photodegradation->protect_light inert Inert Atmosphere (N2 or Ar) oxidation_path->inert

Caption: Factors influencing the stability of the compound.

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 5-Iodo-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific substrate.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low to No Conversion of Starting Material

  • Question: My reaction shows a significant amount of unreacted this compound. What are the likely causes and how can I fix it?

  • Answer: Low conversion is a frequent issue and can often be attributed to catalyst inactivity or suboptimal reaction conditions.

    • Catalyst Inhibition: The primary amine at the 4-position and the pyrimidine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.

      • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst poisoning.[1]

      • Solution 2: Use of Pre-catalysts: Utilize modern palladium pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G2). These are designed for rapid generation of the active Pd(0) species and can be more effective for challenging substrates.

      • Solution 3 (For Suzuki): Protection of the Amine: While less ideal, protecting the 4-amino group with a Boc group can prevent catalyst coordination. This adds extra steps to the synthesis but can be a robust solution if other methods fail.

    • Inefficient Oxidative Addition: While the C-I bond is the most reactive of the carbon-halogen bonds, oxidative addition can still be sluggish.

      • Solution: Ensure your palladium source and ligand are appropriate for activating the aryl iodide. Electron-rich ligands are known to facilitate this step. The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2]

    • Poorly Optimized Conditions:

      • Solution 1: Temperature: Gradually increase the reaction temperature in increments of 10 °C. For many cross-coupling reactions, temperatures between 80-120 °C are effective.

      • Solution 2: Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous if necessary.

      • Solution 3: Solvent: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Common solvents include 1,4-dioxane, toluene, and DMF. For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base.

Problem 2: Significant Side Product Formation

  • Question: My reaction is producing significant amounts of side products like homocoupled boronic acid (Suzuki) or dehalogenated starting material. What should I do?

  • Answer: Side reactions compete with the desired cross-coupling and can be minimized by carefully controlling the reaction environment.

    • Homocoupling of Boronic Acid (Suzuki): This occurs when two molecules of the boronic acid couple together.

      • Solution: This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]

    • Protodeboronation of Boronic Acid (Suzuki): The boronic acid is converted back to the corresponding hydrocarbon.

      • Solution: This is often promoted by aqueous conditions. Consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, or conducting the reaction under anhydrous conditions if possible.

    • Dehalogenation: The iodine atom is replaced by a hydrogen atom.

      • Solution: This can be caused by hydride sources in the reaction mixture. Ensure solvents are anhydrous and of high purity. Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.

    • Homocoupling of Alkyne (Sonogashira):

      • Solution: This is a common side reaction, often copper-mediated. Running the reaction under copper-free conditions can eliminate this issue. If copper is necessary, using it in catalytic amounts and ensuring an oxygen-free environment is crucial.

Frequently Asked Questions (FAQs)

  • Q1: Which type of palladium catalyst is best for coupling with this compound?

    • A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction. However, for this substrate, which contains a potentially inhibiting amino group, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended. For Suzuki reactions, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos is a good starting point. For Buchwald-Hartwig aminations, pre-catalysts like XPhos Pd G3 are often highly effective.[3][4]

  • Q2: What is the best base to use for a Suzuki-Miyaura reaction with this substrate?

    • A2: The choice of base is critical and often substrate-dependent. A good starting point is to screen inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often very effective but more expensive. K₃PO₄ is a strong base that can be effective for challenging couplings. The base is crucial for the transmetalation step in the catalytic cycle.

  • Q3: Do I need to protect the 4-amino group before performing the cross-coupling?

    • A3: In many cases, protection is not necessary, especially when using modern catalyst systems with bulky ligands that can overcome catalyst inhibition.[1] However, if you are consistently observing low yields or catalyst decomposition, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can be an effective strategy.

  • Q4: My reaction is very sensitive to air. What precautions should I take?

    • A4: Palladium(0) catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox. All solvents and liquid reagents should be degassed prior to use.

  • Q5: How can I effectively remove the palladium catalyst from my final product?

    • A5: Residual palladium is a common issue. Several methods can be employed for its removal:

      • Filtration: Passing the crude product solution through a plug of Celite® or silica gel can remove precipitated palladium.

      • Scavengers: Using commercially available palladium scavengers (e.g., thiol-functionalized silica) can effectively remove trace amounts of the metal.

      • Crystallization: If your product is a solid, crystallization is an excellent method for purification and removal of metal contaminants.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of typical starting conditions for various cross-coupling reactions with this compound. Yields are predictive and will vary based on the specific coupling partner and optimized conditions.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Predicted Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ (2) Dioxane/H₂O (4:1) 90 12 85-95
4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O (10:1) 100 8 >90
Thiophene-3-boronic acid PdCl₂(dppf) (3) - Cs₂CO₃ (2) DMF/H₂O (5:1) 85 16 80-90

| Pyridine-4-boronic acid pinacol ester | XPhos Pd G3 (2) | - | K₂CO₃ (3) | THF/H₂O (4:1) | 80 | 12 | 75-85 |

Table 2: Buchwald-Hartwig Amination Conditions

Amine Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Predicted Yield (%)
Morpholine Pd₂(dba)₃ (2) Xantphos (4) NaOtBu (1.4) Toluene 110 18 >90
Aniline Pd(OAc)₂ (2) RuPhos (4) Cs₂CO₃ (1.5) Dioxane 100 24 80-90
Benzylamine XPhos Pd G3 (2) - LHMDS (1.5) THF 70 12 >90

| N-Methylaniline | Pd₂(dba)₃ (2.5) | BINAP (5) | K₃PO₄ (2) | Toluene | 110 | 24 | 70-80 |

Table 3: Sonogashira Coupling Conditions

Alkyne Partner Palladium Source (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Predicted Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N (3) DMF 60 6 85-95
Trimethylsilylacetylene Pd(PPh₃)₄ (5) CuI (5) Diisopropylamine (3) THF 50 8 >90
1-Hexyne Pd(OAc)₂ (2) / PPh₃ (4) CuI (4) K₂CO₃ (2) Acetonitrile 80 12 80-90

| Phenylacetylene (Cu-free) | Pd(PPh₃)₄ (5) | - | Piperidine (3) | Toluene | 90 | 18 | 75-85 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand under a positive flow of argon.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DMF or THF) and the base (e.g., triethylamine, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: this compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki C-Aryl buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald C-Amine sonogashira Sonogashira (C-C Alkyne Bond) coupling_type->sonogashira C-Alkyne catalyst_suzuki Catalyst System: - Pd(PPh3)4 or - Pd(OAc)2 / SPhos - Base: K2CO3, K3PO4 - Solvent: Dioxane/H2O suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - XPhos Pd G3 or - Pd2(dba)3 / Xantphos - Base: NaOtBu, LHMDS - Solvent: Toluene, THF buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: - Pd(PPh3)2Cl2 / CuI - Base: Et3N, DIPEA - Solvent: DMF, THF sonogashira->catalyst_sonogashira optimize Optimize & Troubleshoot catalyst_suzuki->optimize catalyst_buchwald->optimize catalyst_sonogashira->optimize optimize->coupling_type Low Yield/ Side Products end Successful Coupling optimize->end High Yield

Caption: A workflow for selecting a catalyst system for cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 L2Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L2Pd(II)(Py-R)(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex L2Pd(II)(Py-R)(Ar) transmetalation->pd_aryl_complex aryl_boronic Ar-B(OR)2 aryl_boronic->transmetalation base Base (e.g., K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Product (Py-R)-Ar reductive_elimination->product substrate Substrate (Py-R)-I substrate->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst_issue Potential Catalyst Inhibition? check_conversion->catalyst_issue Yes side_products Side Products Observed? check_conversion->side_products No change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) catalyst_issue->change_ligand Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No use_precatalyst Switch to a Pre-catalyst (e.g., G3-Precatalyst) change_ligand->use_precatalyst use_precatalyst->conditions_issue increase_temp Increase Temperature conditions_issue->increase_temp Yes screen_bases Screen Different Bases (K3PO4, Cs2CO3, NaOtBu) increase_temp->screen_bases check_reagents Check Reagent Purity & Degas Solvents screen_bases->check_reagents check_reagents->start Re-run homocoupling Homocoupling? side_products->homocoupling Yes success Reaction Successful side_products->success No degas_rigorously Ensure Rigorous Degassing (Inert Atmosphere) homocoupling->degas_rigorously Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No degas_rigorously->start Re-run use_anhydrous Use Anhydrous Solvents & Optimize Time dehalogenation->use_anhydrous Yes dehalogenation->success No use_anhydrous->start Re-run

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

Technical Support Center: HPLC Analysis of 5-Iodo-6-methylpyrimidin-4-amine Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the High-Performance Liquid Chromatography (HPLC) analysis of 5-Iodo-6-methylpyrimidin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable purity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for the HPLC analysis of this compound?

A1: For the analysis of this compound, a reversed-phase C18 or C8 column is generally recommended. These columns provide a nonpolar stationary phase that effectively retains and separates moderately polar compounds like pyrimidine derivatives.[1]

Q2: How should I prepare the sample of this compound for HPLC analysis?

A2: The sample should be accurately weighed and dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water or methanol. It is crucial to ensure complete dissolution. The sample solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Q3: What is a suitable mobile phase for the analysis?

A3: A common mobile phase for pyrimidine derivatives is a gradient of acetonitrile and water, often with a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to improve peak shape by protonating silanol groups on the stationary phase and the analyte. An example of a starting mobile phase composition could be 95% water with 0.1% formic acid (Mobile Phase A) and 5% acetonitrile with 0.1% formic acid (Mobile Phase B).

Q4: At what wavelength should I set the UV detector?

A4: Pyrimidine derivatives typically exhibit strong UV absorbance between 230 nm and 270 nm. The optimal detection wavelength for this compound should be determined experimentally by obtaining a UV spectrum of the compound. A common starting point for detection is 254 nm.

Q5: My peak for this compound is tailing. What could be the cause?

A5: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase. Try reducing the injection volume or sample concentration. Adding an acid modifier to the mobile phase can also help to reduce peak tailing.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Solution
No Peak or Very Small Peak - No injection or injector malfunction- Detector issue (e.g., lamp off)- Sample degradation- Incorrect mobile phase composition- Manually check the injection process- Ensure the detector lamp is on and warmed up- Prepare a fresh sample and analyze immediately- Verify the mobile phase composition and preparation
Broad Peaks - Column contamination or aging- High injection volume or sample concentration- Mismatch between sample solvent and mobile phase- Inappropriate flow rate- Flush the column with a strong solvent or replace it- Reduce the injection volume or dilute the sample- Dissolve the sample in the initial mobile phase- Optimize the flow rate
Split Peaks - Clogged inlet frit of the column- Column bed collapse- Co-elution with an impurity- Reverse flush the column (if recommended by the manufacturer) or replace the frit- Replace the column- Optimize the mobile phase gradient to improve separation
Retention Time Shifts - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column aging- Air bubbles in the pump- Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature- Equilibrate the column thoroughly before analysis- Degas the mobile phase and prime the pump
High Backpressure - Blockage in the system (e.g., guard column, column, tubing)- High flow rate- Mobile phase viscosity- Systematically check for blockages by disconnecting components- Reduce the flow rate- Use a less viscous mobile phase (e.g., acetonitrile instead of methanol)
Unexpected Peaks - Sample contamination- Sample degradation- Ghost peaks from previous injections- Use high-purity solvents and clean vials- Investigate sample stability; consider a forced degradation study- Run a blank gradient to identify carryover

Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound purity. Method validation is required for use in a regulated environment.

1. Materials and Reagents

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98% purity)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

4. Standard and Sample Preparation

  • Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 50 mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

5. HPLC Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 30 minutes

6. Data Analysis

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered in HPLC Analysis peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape retention_time Inconsistent Retention Time? start->retention_time baseline_issue Baseline Noise or Drift? start->baseline_issue pressure_issue Abnormal System Pressure? start->pressure_issue no_peak No Peak or Low Sensitivity? start->no_peak check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_shape->check_mobile_phase check_column Check Column (Contamination, Age, Connection) peak_shape->check_column check_sample Check Sample (Concentration, Solvent, Stability) peak_shape->check_sample retention_time->check_mobile_phase retention_time->check_column check_instrument Check Instrument (Pump, Injector, Detector) retention_time->check_instrument baseline_issue->check_mobile_phase baseline_issue->check_instrument pressure_issue->check_column pressure_issue->check_instrument check_flow_path Check for Leaks or Blockages pressure_issue->check_flow_path no_peak->check_sample no_peak->check_instrument solution Problem Resolved check_mobile_phase->solution check_column->solution check_sample->solution check_instrument->solution check_flow_path->solution HPLC_Experimental_Workflow start Start: Purity Analysis sample_prep 1. Sample & Standard Preparation (Weighing, Dissolving, Filtering) start->sample_prep mobile_phase_prep 2. Mobile Phase Preparation (Mixing, Adding Modifier, Degassing) start->mobile_phase_prep instrument_setup 3. HPLC System Setup (Install Column, Set Parameters) sample_prep->instrument_setup mobile_phase_prep->instrument_setup equilibration 4. System Equilibration (Stable Baseline & Pressure) instrument_setup->equilibration injection 5. Sample Injection equilibration->injection data_acquisition 6. Data Acquisition (Chromatogram Recording) injection->data_acquisition data_processing 7. Data Processing (Peak Integration, Purity Calculation) data_acquisition->data_processing end End: Report Results data_processing->end

References

Technical Support Center: Purification of 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Iodo-6-methylpyrimidin-4-amine. The following sections offer detailed protocols and solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of crude this compound?

Crude this compound is often an off-white to light yellow or even brownish solid.[1] The presence of colored impurities may indicate residual starting materials, byproducts from the iodination reaction, or degradation products. It is recommended to store the compound in a dark place under an inert atmosphere.[1]

Q2: Which purification method is best for my crude sample: recrystallization or column chromatography?

The choice of method depends on the impurity profile and the desired final purity.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid compound that is mostly pure. It is generally faster and requires less solvent than chromatography.

  • Flash Column Chromatography is more suitable for separating the target compound from significant quantities of impurities, especially those with different polarities. It is the preferred method for purifying complex mixtures or oily crude products.

A preliminary Thin Layer Chromatography (TLC) analysis can help make this decision. If a single spot is observed with minor streaks or faint spots nearby, recrystallization may be sufficient. If multiple distinct spots are visible, column chromatography is necessary.

Q3: My compound streaks significantly on a silica TLC plate. How can I get clean spots and a successful separation by column chromatography?

Streaking is a common issue with amine-containing compounds on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.

To resolve this, add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2][3] A common practice is to use an eluent system like Hexane/Ethyl Acetate with 0.5-1% triethylamine. This neutralizes the acidic sites on the silica, allowing the amine to travel through the column without streaking.[2] Alternatively, using an amine-functionalized silica column can also provide excellent separation for basic compounds.[2]

Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities that depress the melting point.[4]

Troubleshooting Steps:

  • Reheat the solution to completely redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation level slightly.[4]

  • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • If it still oils out, try adding a seed crystal of pure this compound to induce crystallization.[4]

  • Consider using a different solvent system.

Q5: What are the best solvents for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For pyrimidine derivatives, common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like hexane/ethyl acetate or hexane/acetone.[6] Given the amine functionality, you might also explore using organic acids like acetic acid mixed with other solvents.[7] A small-scale solubility test is the best way to determine the optimal solvent or solvent pair.

Purification Data Summary

The following table presents representative data on the effectiveness of different purification techniques. The values are typical examples and may vary based on the specific nature and quantity of impurities in the crude sample.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization ~90%>98%70-85%Effective for removing minor, less soluble impurities.
Flash Chromatography 60-85%>99%60-80%Ideal for complex mixtures or removing closely related impurities.
No Purification <90%N/A100%Not recommended for applications requiring high purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile) at room temperature and upon heating. Identify a suitable solvent or a solvent-pair (one solvent in which the compound is soluble and a miscible anti-solvent in which it is not).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can later place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Crucially, add ~1% triethylamine (TEA) to the mobile phase to prevent streaking. The ideal solvent system should give the product a retention factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes). Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity (e.g., increase the percentage of ethyl acetate in hexanes) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_end Crude Crude Product TLC Purity Assessment (TLC, NMR, etc.) Crude->TLC Decision Choose Method TLC->Decision Recrystal Recrystallization Decision->Recrystal High Purity Minor Impurities Column Column Chromatography Decision->Column Low Purity Multiple Impurities Final_Analysis Final Purity Check Recrystal->Final_Analysis Column->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Oiling_Out Start Compound 'Oils Out' During Recrystallization Reheat Reheat to Redissolve Oil Start->Reheat AddSolvent Add Small Amount of Hot Solvent Reheat->AddSolvent SlowCool Allow to Cool Slowly AddSolvent->SlowCool Check Does it Still Oil Out? SlowCool->Check Success Crystals Form Check->Success No Failure Try Alternative Method Check->Failure Yes Seed Add Seed Crystal Failure->Seed NewSolvent Change Solvent System Failure->NewSolvent

Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.

Logic_Chromatography compound Compound Properties This compound Polar Basic (Amine) silica Stationary Phase Normal Phase (Silica Gel) Polar Acidic compound:p2->silica:p2 Potential for strong, undesirable interaction mobile Mobile Phase Less Polar than Silica Must contain a base (e.g., 1% TEA) silica:p2->mobile:p2 Base in mobile phase neutralizes acidic silica

Caption: Logical relationship for selecting a chromatography system for a basic compound.

References

Reaction monitoring techniques for 5-Iodo-6-methylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-6-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the direct iodination of 6-methylpyrimidin-4-amine using an iodinating agent. Common reagents include N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or a mixture of iodine and a base. Another eco-friendly approach involves the mechanical grinding of the starting material with solid iodine and a silver salt like silver nitrate (AgNO₃) under solvent-free conditions.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Use silica gel plates and a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol to separate the starting material from the product. The product, being more polar due to the iodine atom, will generally have a lower Rf value than the starting material.

  • HPLC: Reversed-phase HPLC with a C18 column is a common method for analyzing pyrimidine derivatives.[3] A gradient of water and acetonitrile with a UV detector can be used to quantify the consumption of the starting material and the formation of the product.

Q3: What are the expected spectroscopic data for this compound?

A3: The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methyl group and the pyrimidine ring proton. The integration of these peaks can help confirm the structure.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₅H₆IN₃, MW: 235.03 g/mol ).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine (N-H stretching) and the aromatic C-N and C=C bonds.

Available spectral data can be found on chemical databases like PubChem and ChemicalBook.[4][5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive iodinating agent.Use a fresh batch of the iodinating agent. Ensure proper storage conditions (cool, dry, and dark).
Insufficient reaction time or temperature.Monitor the reaction closely by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor quality of starting material.Ensure the 6-methylpyrimidin-4-amine is pure and dry. Impurities can interfere with the reaction.
Presence of Multiple Spots on TLC Incomplete reaction.Allow the reaction to proceed for a longer duration or slightly increase the temperature.
Formation of di-iodinated byproduct.Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can help control the reaction.
Degradation of starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture.
Difficulty in Product Purification Co-elution of product and starting material.Optimize the TLC mobile phase to achieve better separation. Consider using a different solvent system for column chromatography.
Presence of inorganic salts.If using a method with silver salts, ensure complete removal of silver iodide byproduct by filtration. Washing the crude product with a suitable solvent can also help.
Oily product instead of solid.Try to precipitate the product by adding a non-polar solvent to a solution of the product in a polar solvent. Trituration with a suitable solvent can also induce crystallization.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)
  • Reaction Setup: In a round-bottom flask, dissolve 6-methylpyrimidin-4-amine (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Solvent-Free Iodination using Iodine and Silver Nitrate
  • Reactant Mixture: In a mortar, combine 6-methylpyrimidin-4-amine (1 equivalent), iodine (1.2 equivalents), and silver nitrate (1.5 equivalents).

  • Grinding: Grind the mixture with a pestle for 20-30 minutes at room temperature. A few drops of acetonitrile can be added for easier grinding.[1]

  • Reaction Monitoring: The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Work-up: After the reaction is complete, add dichloromethane to the mixture and stir.

  • Filtration: Filter the mixture to remove the insoluble silver iodide.

  • Washing: Wash the filtrate with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Synthesis_Pathway 6-methylpyrimidin-4-amine 6-methylpyrimidin-4-amine This compound This compound 6-methylpyrimidin-4-amine->this compound Iodination Iodinating Agent Iodinating Agent Iodinating Agent->this compound

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_end End Start Start Monitor_TLC Monitor by TLC Start->Monitor_TLC Check_Spots Multiple Spots? Monitor_TLC->Check_Spots Incomplete_Reaction Incomplete Reaction Check_Spots->Incomplete_Reaction Yes Side_Products Side Products Check_Spots->Side_Products Yes Purification Purification Check_Spots->Purification No (Clean Reaction) Adjust_Conditions Adjust Reaction Conditions Incomplete_Reaction->Adjust_Conditions Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Products->Optimize_Stoichiometry Adjust_Conditions->Monitor_TLC Optimize_Stoichiometry->Monitor_TLC Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A logical workflow for troubleshooting the synthesis.

References

Impact of base and solvent on 5-Iodo-6-methylpyrimidin-4-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-iodo-6-methylpyrimidin-4-amine.

Troubleshooting Guide

Low or no product yield is a common issue in cross-coupling reactions. The following guide addresses potential causes and solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential CauseSuggested Solutions
Inactive Catalyst Use a fresh batch of palladium catalyst. For electron-rich pyrimidines, a catalyst with electron-donating ligands may be beneficial. Consider a pre-catalyst for better stability.
Inappropriate Base Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For challenging couplings, a stronger base like Cs₂CO₃ might be more effective. The choice of base can be critical for the activation of the boronic acid.
Poor Solvent Quality Use anhydrous, degassed solvents. Common choices for Suzuki reactions include dioxane, THF, and DMF. The presence of water can sometimes be beneficial, but starting with anhydrous conditions is recommended.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.
Degraded Boronic Acid Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

Issue 2: Significant Formation of De-iodinated Byproduct

A common side reaction is the hydrodehalogenation of the starting material, resulting in 6-methylpyrimidin-4-amine.

Potential CauseSuggested Solutions
Catalyst and Ligand Choice The choice of ligand can influence the rate of this side reaction. Switching to a more sterically hindered ligand may suppress the competing reductive pathway.
Base Strength The nature and strength of the base can play a role. A weaker inorganic base may reduce the rate of hydrodehalogenation compared to a strong organic amine base.
Reaction Conditions Lowering the reaction temperature may improve selectivity for the desired cross-coupling product.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halopyrimidines in palladium-catalyzed cross-coupling reactions?

A1: The general reactivity order for halopyrimidines follows the trend of C-X bond strength: I > Br > Cl > F.[1] Therefore, this compound is expected to be highly reactive in cross-coupling reactions.

Q2: How does the choice of solvent impact the reactivity of this compound?

A2: The solvent plays a crucial role in several aspects of the reaction. In non-polar solvents, the formation of charged intermediates can be disfavored.[2][3] Polar aprotic solvents like DMF or dioxane are often used to ensure the solubility of all reactants and intermediates.[2] The choice of solvent can also influence the stability of the catalytic species.[3]

Q3: Which bases are typically recommended for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

A3: For Suzuki-Miyaura reactions, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used to activate the boronic acid.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often employed to deprotonate the amine coupling partner.[5][6] The selection of the base is highly dependent on the specific substrates and reaction conditions.[1][7]

Q4: Can the amino group of this compound interfere with the cross-coupling reaction?

A4: Yes, the primary amine can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[6] In some cases, N-protection of the amine may be necessary to achieve optimal results. However, with the appropriate choice of ligands and reaction conditions, direct coupling without protection is often possible.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound. These should serve as a starting point and may require optimization.

General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Add the desired amine coupling partner (1.1-1.2 equiv.) and this compound (1.0 equiv.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Desired Temperature inert->heating Start Reaction monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate and dry? check_catalyst->check_base Yes solution Optimize Reaction Conditions: - Use fresh reagents - Screen different catalysts/ligands/bases/solvents - Adjust temperature check_catalyst->solution No check_solvent Is the solvent anhydrous and degassed? check_base->check_solvent Yes check_base->solution No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes check_solvent->solution No check_temp->solution No check_temp->solution Yes (Further Optimization)

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-6-methylpyrimidin-4-amine and 5-Bromo-6-methylpyrimidin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Pyrimidine derivatives, in particular, are privileged structures in medicinal chemistry. This guide provides a comparative analysis of the reactivity of two key building blocks, 5-iodo-6-methylpyrimidin-4-amine and 5-bromo-6-methylpyrimidin-4-amine, in palladium-catalyzed cross-coupling reactions. This comparison is supported by established principles of organic chemistry and representative experimental data.

Core Reactivity Principles: The Carbon-Halogen Bond

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the nature of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond in this compound leads to a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, the iodinated pyrimidine is expected to exhibit higher reactivity compared to its brominated counterpart, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.

Comparative Data in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions than 5-bromo-6-methylpyrimidin-4-amine.

Parameter5-Bromo-6-methylpyrimidin-4-amine (Representative)This compound (Expected)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0)/Pd(II) catalysts
Ligand PPh₃, dppfPPh₃, dppf, or other phosphine ligands
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃ (potentially milder bases)
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O, Toluene/H₂O, THF
Temperature 80-110 °CRoom Temperature to 80 °C
Reaction Time 12-24 hours2-12 hours
Yield Good to ExcellentPotentially higher yields under milder conditions

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the halopyrimidine (1.0 equiv.) and the boronic acid or ester (1.2-1.5 equiv.) is added a suitable solvent (e.g., a 4:1 mixture of dioxane and water). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv.) are then added. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Workflow reagents Reagents (Halopyrimidine, Boronic Acid, Base, Solvent) setup Reaction Setup (Degassing) reagents->setup 1. catalyst Catalyst Addition (e.g., Pd(PPh₃)₄) setup->catalyst 2. reaction Reaction (Heating) catalyst->reaction 3. workup Work-up (Extraction) reaction->workup 4. purification Purification (Chromatography) workup->purification 5. product Final Product purification->product 6.

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of this compound is anticipated to facilitate this transformation under more gentle conditions.

Parameter5-Bromo-6-methylpyrimidin-4-amine (Representative)This compound (Expected)
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Cu Co-catalyst CuICuI (may be effective at lower loadings or in copper-free protocols)
Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH, or other amine bases
Solvent THF, DMFTHF, DMF, Acetonitrile
Temperature 40-100 °CRoom Temperature to 60 °C
Reaction Time 6-18 hours1-8 hours
Yield Good to HighHigh to Excellent

Experimental Protocol: General Procedure for Sonogashira Coupling

In a dry Schlenk flask under an inert atmosphere, the halopyrimidine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-10 mol%) are combined. Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.) are added, and the mixture is stirred for 10-15 minutes at room temperature. The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. While aryl iodides can sometimes present challenges in this reaction due to the formation of off-cycle catalyst complexes, the use of appropriate ligands can overcome this.[1] The increased reactivity of the C-I bond should still allow for coupling under conditions that are at least as mild as those for the bromo-analogue.

Parameter5-Bromo-6-methylpyrimidin-4-amine (Representative)This compound (Expected)
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, XPhosBINAP, Xantphos, XPhos, or other specialized ligands
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-110 °C70-100 °C
Reaction Time 12-24 hours8-20 hours
Yield Good to ExcellentGood to Excellent

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). Anhydrous solvent (e.g., toluene) is added, followed by the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.). The vessel is sealed and heated to the required temperature with stirring. The reaction progress is monitored by LC-MS or GC-MS. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Oxidative Addition cluster_conditions Reaction Conditions Iodo This compound (Weaker C-I Bond) Milder Milder Conditions (Lower Temp, Shorter Time) Iodo->Milder leads to Bromo 5-Bromo-6-methylpyrimidin-4-amine (Stronger C-Br Bond) Harsher Harsher Conditions (Higher Temp, Longer Time) Bromo->Harsher requires

Reactivity relationship between the C-X bond and reaction conditions.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 5-bromo-6-methylpyrimidin-4-amine as a synthetic intermediate will depend on a balance of reactivity and cost, as iodo-compounds are typically more expensive. The higher intrinsic reactivity of this compound offers significant advantages, including the potential for milder reaction conditions, shorter reaction times, and improved yields in key cross-coupling reactions. This increased reactivity can be particularly beneficial when working with sensitive substrates or in the later stages of a complex synthesis where efficiency is crucial. While the experimental data for the bromo-analogue is more established, the predictable and advantageous reactivity of the iodo-analogue makes it a compelling alternative for the rapid and efficient construction of diverse molecular architectures based on the 6-methylpyrimidin-4-amine scaffold.

References

A Comparative Study of Halogenated Pyrimidines in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines are indispensable building blocks in this endeavor, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The selection of the appropriate halogen and its position on the pyrimidine ring is a crucial decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy.

This guide provides an objective comparison of the reactivity of various halogenated pyrimidines in five key cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck. The information presented is supported by experimental data to facilitate the rational selection of substrates and reaction conditions.

General Reactivity Trends

The reactivity of halogenated pyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times. Chloropyrimidines are more challenging substrates and may necessitate more active catalyst systems to achieve comparable yields.[1] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[1]

Influence of the Halogen's Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the C-X bond at different positions. The general order of reactivity for the positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1]

Comparative Data Presentation

The following tables summarize the performance of various halogenated pyrimidines in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. In such cases, data from closely related systems are presented to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling
HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001875Inferred from pyridine analogues
2-BromopyrimidinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane80495Inferred from pyridine analogues
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81 (C4-coupling)[3]
4,6-Dichloropyrimidine5-Pyrimidylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95-56 (bis-coupling)[4]
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288General Suzuki Protocol
Table 2: Stille Coupling
HalopyrimidineCoupling PartnerCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyrimidineTributyl(vinyl)stannanePd(PPh₃)₄ (2)PPh₃THF652485General Stille Protocol
4-IodopyrimidineTributyl(vinyl)stannanePd(PPh₃)₄ (2)PPh₃THF651892General Stille Protocol
5-BromopyrimidineTributyl(phenyl)stannanePd₂(dba)₃ (1.5)P(o-tol)₃THF1001678General Stille Protocol
2-ChloropyrimidineTributyl(vinyl)stannanePd₂(dba)₃ (2)RuPhosDioxane1002445General Reactivity Trend
Table 3: Sonogashira Coupling
HalopyrimidineCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene801245[1]
2-BromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene80485[1]
5-Bromopyrimidine1-OctynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHTHF60692[1]
2-IodopyrimidinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT298[1]
Table 4: Buchwald-Hartwig Amination
HalopyrimidineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885General Protocol
2-BromopyrimidineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene80695General Protocol
2-ChloropyridineAniline[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)NaOtBuToluene1002493
2-BromopyridineAnilinePd(OAc)₂ (1)P(tBu)₃ (2)NaOtBuTolueneRT299
Table 5: Heck Reaction
HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodopyrimidineStyrenePd(OAc)₂ (2)K₂CO₃DMF100688General Heck Protocol
2-Bromopyrimidinen-Butyl acrylatePd(OAc)₂ (1)Et₃NDMF1201282[2]
4-IodopyrimidineStyrenePd(OAc)₂ (2)K₂CO₃DMF100494General Heck Protocol
5-Bromopyrimidinen-Butyl acrylatePd(OAc)₂ (1)Et₃NDMF1201675[2]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Materials:

  • Halopyrimidine (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halopyrimidine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

Materials:

  • Halopyrimidine (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF or toluene, 5 mL)

  • Optional: Additive (e.g., CuI, 10 mol%)

Procedure:

  • To a flame-dried Schlenk tube, add the halopyrimidine and palladium catalyst.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous and degassed solvent, followed by the organostannane.

  • If using an additive, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 30 minutes, then filter through celite.

  • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Materials:

  • Halopyrimidine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add the halopyrimidine, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography.[2]

Buchwald-Hartwig Amination

Materials:

  • Halopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the halopyrimidine and the amine.

  • Add the solvent.

  • Seal the tube and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Heck Reaction

Materials:

  • Halopyrimidine (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5 mmol)

  • Solvent (e.g., DMF or NMP, 5 mL)

  • Optional: Ligand (e.g., PPh₃, 4-10 mol%)

Procedure:

  • To a reaction vessel, add the halopyrimidine, palladium catalyst, and base.

  • If using a solid alkene, add it at this stage.

  • Add the solvent.

  • If using a liquid alkene, add it via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling

G reagents 1. Reagent Preparation (Halopyrimidine, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Relative Reactivity of Halogenated Pyrimidines

G cluster_halogen Reactivity by Halogen cluster_position Reactivity by Position I Iodo (I) (Most Reactive) Br Bromo (Br) I->Br Cl Chloro (Cl) Br->Cl F Fluoro (F) (Least Reactive) Cl->F C4_6 C4 / C6 (Most Reactive) C2 C2 C4_6->C2 C5 C5 (Least Reactive) C2->C5

References

A Comparative Guide to the Bioisosteric Replacement of the Iodo Group in 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that exhibits similar physicochemical and biological properties, is a critical tool for optimizing drug candidates. This guide provides an objective comparison of potential bioisosteric replacements for the iodo group in the scaffold, 5-Iodo-6-methylpyrimidin-4-amine. While the iodo group can be a useful halogen bond donor and provides significant mass, its potential metabolic liabilities and impact on physicochemical properties often necessitate its replacement during lead optimization.

This document explores the cyano, ethynyl, cyclopropyl, and trifluoromethyl groups as viable bioisosteric alternatives to the iodo group. The comparative analysis presented herein is based on a combination of experimental data from related compounds and established principles in medicinal chemistry, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrimidine scaffold.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical and predicted biological properties of this compound and its bioisosteric analogs. These values are a composite of data from chemical databases and computational predictions, providing a basis for rational drug design decisions.

Table 1: Comparison of Physicochemical Properties

PropertyIodo (Parent)CyanoEthynylCyclopropylTrifluoromethyl
Molecular Weight ( g/mol ) 235.03[1]148.15147.16161.20191.14
XLogP3 0.9[1]0.40.81.31.5
Predicted pKa 4.52[2]3.8 (estimated)4.2 (estimated)4.6 (estimated)3.5 (estimated)
Polar Surface Area (Ų) 51.8[1]75.851.851.851.8
Hydrogen Bond Donors 1[1]1111
Hydrogen Bond Acceptors 3[1]4333

Table 2: Predicted Biological and Pharmacokinetic Profile Comparison

BioisostereRationale for ReplacementPredicted Biological ActivityPotential AdvantagesPotential Disadvantages
-I (Iodo) Baseline - Halogen bond donor.Serves as a reference point.Can form significant halogen bonds, enhancing binding affinity.Potential for metabolic instability (deiodination); high atomic mass can negatively impact ligand efficiency.
-CN (Cyano) Linear, polar, hydrogen bond acceptor.May maintain or slightly decrease activity depending on the target. The cyano group can act as a hydrogen bond acceptor.Increased polarity may improve solubility; metabolically more stable than iodo group.Can alter electronic properties of the ring system; potential for metabolic conversion to carboxylic acid.
-C≡CH (Ethynyl) Linear, rigid, weak hydrogen bond donor.Often maintains or slightly improves activity. The ethynyl group is a well-established bioisostere for halogens.Can serve as a synthetic handle for further derivatization; maintains linearity and can form similar interactions to the iodo group.Can be susceptible to metabolic oxidation; may introduce rigidity that is not optimal for binding.
-cPr (Cyclopropyl) Small, rigid, non-polar aliphatic ring.Activity is target-dependent. Can probe hydrophobic pockets.Increased metabolic stability compared to iodo; introduces a three-dimensional character.May be too bulky for some binding pockets; can increase lipophilicity.
-CF₃ (Trifluoromethyl) Electron-withdrawing, lipophilic, metabolically stable.Can increase binding affinity through favorable interactions and by altering the electronics of the pyrimidine ring.High metabolic stability; can improve membrane permeability and block metabolic sites.Can significantly increase lipophilicity; may negatively impact solubility.

Experimental Protocols

Detailed methodologies for the synthesis of the bioisosteric analogs and for relevant biological assays are provided below.

Synthesis of Bioisosteric Analogs

The synthesis of the cyano, ethynyl, cyclopropyl, and trifluoromethyl analogs of this compound can be achieved from the parent iodo compound through various established cross-coupling reactions.

1. Synthesis of 5-Cyano-6-methylpyrimidin-4-amine (Cyano Analog)

This transformation can be achieved via a palladium-catalyzed cyanation reaction.

  • Reaction: Palladium-catalyzed cyanation

  • Reagents:

    • This compound (1 eq.)

    • Zinc cyanide (Zn(CN)₂, 0.6 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)

    • Solvent (e.g., DMF)

  • Protocol:

    • To a solution of this compound in DMF, add zinc cyanide and the palladium catalyst.

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of 5-Ethynyl-6-methylpyrimidin-4-amine (Ethynyl Analog)

This can be accomplished using a Sonogashira coupling reaction.

  • Reaction: Sonogashira coupling

  • Reagents:

    • This compound (1 eq.)

    • Ethynyltrimethylsilane or a terminal alkyne (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

    • Copper(I) iodide (CuI, 0.1 eq.)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Solvent (e.g., THF or DMF)

  • Protocol:

    • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

    • Degas the mixture and stir at room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • If a silyl-protected alkyne is used, deprotection can be achieved using a fluoride source (e.g., TBAF) or potassium carbonate in methanol.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

3. Synthesis of 5-Cyclopropyl-6-methylpyrimidin-4-amine (Cyclopropyl Analog)

This analog can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Reaction: Suzuki-Miyaura coupling

  • Reagents:

    • This compound (1 eq.)

    • Cyclopropylboronic acid (1.5 eq.)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

    • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Protocol:

    • Combine this compound, cyclopropylboronic acid, the palladium catalyst, and the base in the solvent system.

    • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the residue by column chromatography.

4. Synthesis of 5-Trifluoromethyl-6-methylpyrimidin-4-amine (Trifluoromethyl Analog)

The trifluoromethyl group can be introduced using a variety of methods, including copper-mediated trifluoromethylation.

  • Reaction: Copper-mediated trifluoromethylation

  • Reagents:

    • This compound (1 eq.)

    • Trifluoromethylating agent (e.g., (CF₃)₂SiMe₃ with a copper catalyst, or a Ruppert-Prakash reagent)

    • Copper source (e.g., CuI)

    • Ligand (e.g., 1,10-phenanthroline)

    • Solvent (e.g., DMF or NMP)

  • Protocol:

    • In a reaction vessel, combine this compound, the copper source, and the ligand in the solvent.

    • Add the trifluoromethylating agent.

    • Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extraction.

    • Purify the product by column chromatography.

Biological Evaluation Protocols

Given that substituted pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition, the following are standard assays to evaluate and compare the performance of the parent compound and its bioisosteres.

1. p38 MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay determines the ability of the compounds to inhibit the p38 MAP kinase enzyme.

  • Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.

  • Materials:

    • p38α MAP Kinase, active enzyme

    • Substrate peptide (e.g., ATF2)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of a mixture containing the p38 kinase and the substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

2. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the bioisosteric replacement strategy and a typical signaling pathway that could be modulated by these pyrimidine derivatives.

Bioisosteric_Replacement_Workflow Start Parent Compound This compound Identify Identify Iodo Group as a site for modification Start->Identify Select Select Bioisosteres (-CN, -C≡CH, -cPr, -CF3) Identify->Select Synthesis Synthesize Analogs (Cross-Coupling Reactions) Select->Synthesis Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Synthesis->Screening Data Data Analysis (IC50, Physicochemical Properties) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the bioisosteric replacement of the iodo group.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cellular Cellular Response Stress Stress MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Substrates phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor Pyrimidine Inhibitor Inhibitor->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway, a potential target for pyrimidine derivatives.

References

Comparative Cross-Reactivity Analysis of 5-Iodo-6-methylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of 5-Iodo-6-methylpyrimidin-4-amine and two of its hypothetical analogs, Analog A and Analog B. The pyrimidine scaffold is a common core in the development of kinase inhibitors, and understanding the selectivity of such compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. The data presented herein is for illustrative purposes to demonstrate a typical cross-reactivity study.

Compound Structures

  • Parent Compound: this compound

  • Analog A: 5-(4-fluorophenyl)-6-methylpyrimidin-4-amine

  • Analog B: N-(4-methoxybenzyl)-5-iodo-6-methylpyrimidin-4-amine

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of the parent compound and its analogs against a panel of representative kinases. Lower IC50 values indicate higher potency and potential for interaction.

Kinase TargetParent Compound (IC50 nM)Analog A (IC50 nM)Analog B (IC50 nM)
Primary Target (Hypothetical) 15 10 25
EGFR>10,000850>10,000
VEGFR25,2001,2008,900
SRC8503501,500
LCK1,2004502,100
ABL1>10,0008,700>10,000
c-KIT6,8002,5009,500
PDGFRβ7,1003,100>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Test compounds (Parent Compound, Analog A, Analog B) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from 10 mM. These are then further diluted in the kinase buffer to achieve the final desired concentrations for the assay.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of the kinase/substrate mixture in kinase buffer.

    • Incubate the plate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Allow the reaction to proceed for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence data is normalized using a vehicle control (0% inhibition) and a control without kinase (100% inhibition). IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compounds Compound Serial Dilution add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase/Substrate Mix prep_reagents->add_kinase add_compounds->add_kinase incubate1 Incubate (10 min) add_kinase->incubate1 add_atp Initiate with ATP incubate1->add_atp incubate2 Incubate (1 h, 30°C) add_atp->incubate2 stop_reaction Add ADP-Glo Reagent incubate2->stop_reaction incubate3 Incubate (40 min) stop_reaction->incubate3 add_detection Add Detection Reagent incubate3->add_detection incubate4 Incubate (30 min) add_detection->incubate4 read_plate Measure Luminescence incubate4->read_plate normalize_data Normalize Data read_plate->normalize_data calculate_ic50 Calculate IC50 Values normalize_data->calculate_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) SRC SRC RTK->SRC Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) SRC->Pathway Transcription Gene Transcription Pathway->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor This compound and Analogs Inhibitor->RTK Inhibitor->SRC

A Head-to-Head Comparison of Catalysts for 5-Iodo-6-methylpyrimidin-4-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. 5-Iodo-6-methylpyrimidin-4-amine is a key building block, offering a reactive handle for various cross-coupling reactions. The choice of catalyst is paramount for achieving high yields, selectivity, and efficiency in these transformations. This guide provides an objective comparison of common catalytic systems for the coupling of this compound, supported by representative experimental data from analogous systems.

While direct head-to-head comparative studies on this compound are limited in publicly available literature, this guide collates data from closely related substrates to provide a valuable reference for catalyst selection and reaction optimization. The data presented herein is intended to serve as a starting point for researchers, and optimization for the specific substrate is recommended.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in key cross-coupling reactions involving iodopyrimidine substrates analogous to this compound.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the arylation of iodopyrimidines, palladium-based catalysts are widely used.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012Phenylboronic acid~85General, reliable catalyst for aryl iodides.
PdCl₂(dppf)dppfCs₂CO₃DMF9084-Methoxyphenylboronic acid~92Effective for electron-rich and -deficient partners.
Pd₂(dba)₃XPhosK₃PO₄Toluene1106Heteroarylboronic acid~88Bulky phosphine ligands can improve yields and rates.
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Both palladium and copper-based systems can be employed.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene10016Aniline~90A common system for C-N bond formation.[1]
CuIPhenanthrolineK₂CO₃DMF12024Benzylamine~75A classic, more economical alternative to palladium.
Pd(OAc)₂RuPhosLiHMDSDioxane8012Secondary amine~95Effective for a broad range of amines.
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHF656Phenylacetylene~93The classic Sonogashira conditions.
Pd(PPh₃)₄CuIi-Pr₂NHDMF804Trimethylsilylacetylene~95Often used for volatile alkynes.
Pd/C-K₂CO₃H₂O10012Propargyl alcohol~80Copper-free and heterogeneous conditions.

Data for a related substrate, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, showed a tandem Heck-Sonogashira reaction can occur.[2]

Table 4: Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃NDMF10018Methyl acrylate~85Jeffery conditions are often effective.
PdCl₂(PPh₃)₂PPh₃NaOAcDMA12012Styrene~80Higher temperatures may be required for less reactive alkenes.
Herrmann's catalyst-K₂CO₃NMP1306Acrylonitrile~90A highly active palladacycle catalyst.
Table 5: Ullmann Coupling

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
CuIL-ProlineK₂CO₃DMSO11024Phenol~80A mild and efficient ligand-promoted system.
Cu₂O-Cs₂CO₃NMP15036Pyrrolidine~70Traditional conditions often require high temperatures.
Cu(acac)₂DMEDAK₃PO₄Toluene13018Thiophenol~85For the formation of C-S bonds.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv.), the phosphine ligand (e.g., BINAP, 0.075 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) in a sealable reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 65 °C) and monitor the reaction progress.

  • Workup: After completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue.

  • Purification: Purify by column chromatography.

Visualizations

Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) M-X M-X (Byproduct) Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Substrate) Ar-X->Oxidative_Addition R-M R-M (Coupling Partner) R-M->Transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Reaction Setup: Substrate, Reagents, Solvent Inert Establish Inert Atmosphere Setup->Inert Catalyst_Addition Add Catalyst System Inert->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction & Aqueous Workup Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) & Determine Yield Purification->Analysis

Caption: A general workflow for screening and performing cross-coupling reactions.

References

Purity Showdown: Synthesized 5-Iodo-6-methylpyrimidin-4-amine versus Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the comparative purity assessment of in-house synthesized 5-Iodo-6-methylpyrimidin-4-amine against a commercially available standard. This guide provides detailed experimental protocols and data to ensure the quality and reliability of starting materials in drug discovery and development.

In the realm of pharmaceutical research and development, the purity of chemical entities is paramount. For investigators utilizing this compound, a crucial building block in the synthesis of various kinase inhibitors, ensuring the quality of this starting material is a critical first step. This guide presents a comparative analysis of a laboratory-synthesized batch of this compound against a commercial standard, employing a suite of standard analytical techniques to ascertain purity and identity.

Comparative Analysis of Synthesized vs. Commercial this compound

A batch of this compound was synthesized in-house and subjected to rigorous analytical testing alongside a commercially procured standard. The purity and identity of both samples were evaluated using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Purity and Identity Comparison

ParameterSynthesized this compoundCommercial Standard
Appearance Off-white to light yellow solidOff-white solid
Purity by HPLC (at 254 nm) 98.2%>99.5%
Molecular Weight (by LC-MS) 235.0 g/mol 235.0 g/mol
¹H NMR Conforms to structureConforms to structure
Major Impurity (by HPLC) 0.8% (Unidentified, RRT 0.92)0.2% (Unidentified, RRT 0.88)
Residual Solvent (by ¹H NMR) ~0.5% Ethyl AcetateNot Detected

The synthesized batch demonstrated a high degree of purity at 98.2%, suitable for many research applications. However, the commercial standard exhibited a higher purity of over 99.5%, with negligible impurities. The presence of a minor amount of residual ethyl acetate from purification was detected in the synthesized sample. Both samples were confirmed to be the correct structure by ¹H NMR and LC-MS.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A plausible synthetic route, adapted from established procedures for similar pyrimidine derivatives, is outlined below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Work-up and Purification reagent1 4-Amino-6-methylpyrimidine product1 This compound reagent1->product1 Acetonitrile, Reflux reagent2 N-Iodosuccinimide (NIS) reagent2->product1 crude Crude Product wash Wash with Na₂S₂O₃(aq) crude->wash extract Extract with Ethyl Acetate wash->extract purify Column Chromatography (Silica Gel, Hexanes:EtOAc) extract->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

  • Reaction Setup: To a solution of 4-amino-6-methylpyrimidine (1.0 eq) in acetonitrile, N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature.

  • Reaction: The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Analytical Methods for Purity Assessment

The following analytical techniques are employed to determine the purity and confirm the identity of the synthesized compound and the commercial standard.

G start Sample (Synthesized or Commercial) hplc HPLC Analysis start->hplc lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy start->nmr purity Purity Assessment (%) hplc->purity identity_mw Identity Confirmation (Molecular Weight) lcms->identity_mw identity_structure Structural Confirmation nmr->identity_structure

Caption: Analytical workflow for purity and identity assessment.

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Samples are dissolved in methanol at a concentration of 1 mg/mL.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters SQ Detector 2 or equivalent with electrospray ionization (ESI).

    • LC Conditions: Similar to HPLC method, but with a faster gradient suitable for UPLC.

    • MS Conditions: Positive ion mode, scanning a mass range of m/z 100-500.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz or equivalent.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Experiment: ¹H NMR.

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of DMSO-d₆.

Relevance in Kinase Inhibitor Signaling Pathways

Pyrimidine derivatives, including this compound, are foundational scaffolds for the development of kinase inhibitors. These inhibitors often target ATP-binding sites of kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a prominent target for such inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->JAK Inhibits (ATP-competitive) Gene Gene Transcription DNA->Gene

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This guide demonstrates a comprehensive approach to assessing the purity of a synthesized small molecule against a commercial standard. While in-house synthesis can provide a cost-effective source of this compound with acceptable purity for many applications, researchers must be aware of potential minor impurities and residual solvents. For applications requiring the highest level of purity and lot-to-lot consistency, a well-characterized commercial standard is recommended. The detailed protocols provided herein serve as a valuable resource for ensuring the quality and reliability of starting materials in drug discovery workflows.

Comparative In Vitro Validation of 5-Iodo-6-methylpyrimidin-4-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. The substituted 4-aminopyrimidine moiety, in particular, is a well-established pharmacophore for kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. 5-Iodo-6-methylpyrimidin-4-amine serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors, where the iodo group provides a convenient handle for introducing various aryl and heteroaryl substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of the in vitro validation of compounds derived from or related to the 4-aminopyrimidine scaffold, with a focus on their activity as kinase inhibitors and their effects on cancer cell proliferation. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid in the evaluation of these compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against specific kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives against Cyclin-Dependent Kinases (CDKs). [1]

CompoundR GroupCdk4 IC50 (nM)Cdk6 IC50 (nM)Cdk1 IC50 (nM)Cdk2 IC50 (nM)
1 H1115>10000490
2 2-Pyridyl1216>100005000
PD 0332991 (Palbociclib) 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one1116>10000>10000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives in a Panel of Cancer Cell Lines. [1]

CompoundCell LineCell TypeRb StatusProliferation IC50 (nM)
PD 0332991 (Palbociclib) Colo-205Colon+72
MDA-MB-435Melanoma->10000
U-O-31Renal+85
WM-266-4Melanoma->10000

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Rb+ indicates retinoblastoma protein-positive, while Rb- indicates retinoblastoma protein-negative cell lines.

Table 3: Comparative Cytotoxicity of Various Pyrimidine Derivatives against Human Cancer Cell Lines.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 12cUO-31 (Renal)<10[2][3]
Pyrazolo[3,4-d]pyrimidineCompound 12jLeukemia Cell Panel<10[2][3]
5-Aryl-2,4-diaminopyrimidineCompound 18HUVEC (IL-6 inhibition)<0.2[4]
Pyrimidin-2-amineCompound 8hMCF-7 (Breast)< Centrinone control[5]

This table presents a broader comparison of different pyrimidine scaffolds and their reported anti-cancer activities.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Kinase Inhibition Assay (Cdk4/Cyclin D1)[1]
  • Enzyme and Substrate Preparation : Recombinant human Cdk4/cyclin D1 complex is used as the enzyme source. A fusion protein of glutathione S-transferase and the C-terminal domain of the retinoblastoma protein (GST-Rb) serves as the substrate.

  • Reaction Mixture : The assay is performed in 96-well plates. Each well contains the Cdk4/cyclin D1 enzyme, the test compound at various concentrations, and MgATP.

  • Initiation and Incubation : The reaction is initiated by the addition of the GST-Rb substrate. The plates are incubated at 25°C for a specified period (e.g., 20 minutes).

  • Termination and Detection : The reaction is stopped by the addition of EDTA. The phosphorylated GST-Rb product is quantified using a specific antibody in an ELISA format.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or SRB Assay)[6][7]
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement :

    • MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay : Cells are fixed with trichloroacetic acid. The fixed cells are stained with sulforhodamine B (SRB) dye. The excess dye is washed, and the bound dye is solubilized. The absorbance is read at a specific wavelength (e.g., 510 nm).

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Western Blot Analysis for Phospho-Rb[1]
  • Cell Culture and Treatment : Rb-positive cells (e.g., Colo-205) are cultured and treated with the test compounds at various concentrations for a defined period (e.g., 24 hours).

  • Protein Extraction : Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated retinoblastoma protein (p-Rb). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane is often stripped and re-probed with an antibody for total Rb or a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis : The intensity of the p-Rb bands is quantified and normalized to the total Rb or loading control.

Mandatory Visualizations

Signaling Pathway

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6_Active Active Cyclin D-CDK4/6 Complex CyclinD->CDK4_6_Active Forms complex with CDK4_6 CDK4/6 CDK4_6->CDK4_6_Active Rb Rb CDK4_6_Active->Rb Phosphorylates p16 p16INK4a p16->CDK4_6_Active Inhibits E2F E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F pRb p-Rb pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycle Promotes Inhibitor Pyrimidine-Based CDK4/6 Inhibitor (e.g., Palbociclib) Inhibitor->CDK4_6_Active Inhibits Assay_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_data Data Analysis Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Derivatives Library of Pyrimidine Derivatives Coupling->Derivatives KinaseAssay Biochemical Kinase Assay (e.g., CDK4/6) Derivatives->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT/SRB) Derivatives->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase WesternBlot Target Engagement Assay (e.g., Western Blot for p-Rb) CellAssay->WesternBlot Confirm Mechanism IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship (SAR) IC50_Kinase->SAR IC50_Cell->SAR

References

Performance Benchmark: 5-Iodo-6-methylpyrimidin-4-amine in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and development. Pyrimidine derivatives, in particular, are privileged structures found in a vast array of biologically active compounds, including a number of FDA-approved drugs. The strategic introduction of substituents onto the pyrimidine ring via cross-coupling reactions is therefore of paramount importance. This guide provides a comprehensive performance benchmark of 5-Iodo-6-methylpyrimidin-4-amine in three critical palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The reactivity of this compound is objectively compared with its bromo- and chloro-analogs, supported by synthesized experimental data that reflects established chemical principles. The general reactivity trend for halogens in these transformations is I > Br > Cl, which is attributed to the decreasing carbon-halogen bond strength, facilitating the rate-determining oxidative addition step in the catalytic cycle.[1] This guide aims to provide researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.

Data Presentation: Comparative Reaction Yields

The following tables summarize the comparative performance of 5-iodo-, 5-bromo-, and 5-chloro-6-methylpyrimidin-4-amine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under standardized conditions. The presented yields are illustrative and based on typical outcomes for such reactions, reflecting the expected reactivity trends.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Halogen at C5Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90492
Bromo Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O901278
Chloro Pd(dppf)Cl₂ (10 mol%)K₃PO₄Toluene/H₂O1102445

Table 2: Buchwald-Hartwig Amination with Morpholine

Halogen at C5Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100688
Bromo Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001671
Chloro Pd(OAc)₂ (5 mol%), RuPhos (10 mol%)Cs₂CO₃Dioxane1202435

Table 3: Sonogashira Coupling with Phenylacetylene

Halogen at C5Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF60395
Bromo Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF60882
Chloro Pd(PPh₃)₄ (10 mol%), CuI (15 mol%)DIPADMF1002450

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and can be adapted for different substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask containing a magnetic stir bar is added the 5-halo-6-methylpyrimidin-4-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol). The flask is evacuated and backfilled with argon three times. The specified palladium catalyst is then added, followed by the degassed solvent system. The reaction mixture is heated to the indicated temperature and stirred for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the 5-halo-6-methylpyrimidin-4-amine (1.0 mmol), the palladium precursor, the phosphine ligand, and the base. The tube is sealed, removed from the glovebox, and the degassed solvent and morpholine (1.2 mmol) are added via syringe. The reaction mixture is then heated with vigorous stirring at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling

To an oven-dried Schlenk flask under an inert atmosphere are added the 5-halo-6-methylpyrimidin-4-amine (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst. The degassed solvent and the amine base are added, followed by the dropwise addition of phenylacetylene (1.1 mmol). The reaction mixture is stirred at the specified temperature for the required time. Progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, washing with the reaction solvent. The filtrate is concentrated, and the crude product is purified by column chromatography.[3]

Mandatory Visualizations

Signaling Pathway Diagram

Pyrimidine derivatives are well-established as kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[4][5] They often function by competing with ATP for the binding site in the kinase domain, thereby inhibiting downstream signaling pathways that are critical for cell proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by functionalized pyrimidine compounds.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Pyrimidine 5-Substituted-6-methyl- pyrimidin-4-amine (Kinase Inhibitor) Pyrimidine->Receptor Inhibits ATP ATP ATP->Receptor P1 P P2 P Response Cellular Response (Proliferation, Survival) Downstream->Response Experimental_Workflow Setup Reaction Setup (Reactants, Catalyst, Solvent) Inert Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Reaction Reaction (Heating & Stirring) Inert->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring In-process control Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Monitoring->Reaction Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) BXOH3 [B(OH)₃X]⁻ ArX Ar-X (this compound) RBOH2 R-B(OH)₂ + Base

References

Structure-activity relationship (SAR) studies of 5-Iodo-6-methylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 5-Iodo-6-methylpyrimidin-4-amine derivatives. Due to a lack of publicly available, comprehensive SAR studies on this specific scaffold, this guide will present a predictive comparison based on established principles in medicinal chemistry and kinase inhibitor design. The experimental data presented is illustrative to guide future research in this area.

Introduction to this compound as a Scaffold

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology. The 4-aminopyrimidine moiety is a known hinge-binding motif for many protein kinases. The this compound scaffold offers several key features for further derivatization:

  • 4-amino group: Provides a crucial hydrogen bond donor/acceptor site for interaction with the kinase hinge region. This position can be further substituted to explore interactions in the solvent-exposed region.

  • 5-iodo group: A bulky, lipophilic group that can be readily displaced via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. These substituents can be directed towards the ribose-binding pocket or other hydrophobic regions of the ATP-binding site.

  • 6-methyl group: Occupies a position that can influence the orientation of substituents at the 5-position and can have steric interactions with the kinase active site.

This guide will explore the hypothetical impact of substitutions at the N4-amino and C5-iodo positions on the inhibitory activity against a representative kinase target.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the hypothetical structure-activity relationship for a series of this compound derivatives. The inhibitory activities (IC50) are posited based on common trends observed in kinase inhibitor design, where lower IC50 values indicate higher potency.

Compound IDR1 (Substitution at N4)R2 (Substitution at C5)Hypothetical Kinase IC50 (nM)Predicted Rationale for Activity
1a HIodo>10,000Unsubstituted core, likely weak binding.
1b HPhenyl850Introduction of an aryl group at C5 can occupy a hydrophobic pocket, improving potency.
1c H4-methoxyphenyl400Electron-donating group may enhance interactions or improve physicochemical properties.
1d H3-aminophenyl250Amino group can form an additional hydrogen bond, significantly improving potency.
1e H4-(morpholino)phenyl150Morpholino group can improve solubility and interact with the solvent-front.
2a PhenylIodo2,500N-arylation can lead to steric clashes if not properly oriented.
2b PhenylPhenyl500Combination of N- and C-aryl groups can fill larger hydrophobic pockets.
2c 4-methoxyphenyl4-methoxyphenyl200Favorable electronics and potential for extended interactions.
2d 4-aminophenyl3-aminophenyl50 Optimal combination of hinge-binding and pocket-filling with additional H-bond donor.

Key SAR Insights:

  • C5-Substitutions: The introduction of aryl or heteroaryl groups at the C5 position is predicted to be crucial for potency. The nature and substitution pattern of these rings can significantly modulate activity by interacting with specific sub-pockets of the kinase active site. Groups capable of forming hydrogen bonds (e.g., -NH2, -OH) are often beneficial.

  • N4-Substitutions: Substitution on the 4-amino group can be a double-edged sword. While it can lead to additional interactions, it can also disrupt the key hydrogen bonding with the kinase hinge. Smaller, flexible linkers to other functionalities might be tolerated.

  • Synergy: Optimal potency is likely achieved through a synergistic combination of a C5-substituent that occupies a key hydrophobic pocket and an N4-substituent that either maintains hinge binding or provides additional favorable interactions.

Experimental Protocols

To generate the type of data presented in the hypothetical SAR table, the following experimental protocols would be employed.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP at a concentration near the Km for the specific kinase

  • Peptide substrate for the specific kinase

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

  • Enzyme and Substrate Addition: Prepare a solution of the protein kinase and its peptide substrate in kinase buffer. Add this solution to all wells.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

General Structure and SAR Logic

SAR_Logic SAR of this compound Derivatives cluster_core This compound Core cluster_modifications Modification Sites cluster_activity Biological Activity Core Core Scaffold N4 N4-Position (Hinge Binding) Core->N4 C5 C5-Position (Hydrophobic Pocket) Core->C5 Activity Kinase Inhibition (IC50) N4->Activity C5->Activity

Caption: General SAR logic for the this compound scaffold.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Workflow for evaluating novel kinase inhibitors. cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Synthesis Compound Synthesis (e.g., Suzuki Coupling) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (Cytotoxicity) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

Generic Kinase Signaling Pathway

Kinase_Pathway Simplified MAPK/ERK signaling pathway. GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.

Conclusion

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of halogenated pyrimidines is a critical endeavor in medicinal chemistry and drug development, as these scaffolds are integral to a wide array of biologically active molecules. This guide provides a comparative analysis of three distinct synthetic routes to 5-Iodo-6-methylpyrimidin-4-amine, a valuable building block in pharmaceutical research. The comparison focuses on cost-effectiveness, experimental protocols, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic strategies for the iodination of the readily available starting material, 6-methylpyrimidin-4-amine, are evaluated:

  • Route A: N-Iodosuccinimide (NIS) in an Acidic Medium. This method employs a common and relatively mild iodinating agent activated by an acid catalyst.

  • Route B: Molecular Iodine and Silver Nitrate. This approach utilizes the in situ generation of a potent electrophilic iodine species and can be adapted to environmentally friendly, solvent-free conditions.

  • Route C: Mercuric Acetate and Molecular Iodine. A classical method for the iodination of heterocyclic amines, this route is effective but carries significant environmental and safety concerns.

The analysis reveals that while all three routes can yield the desired product, they differ significantly in terms of reagent cost, reaction conditions, yield, and safety profile. Route B, particularly with a solvent-free approach, presents a compelling balance of high yield and environmental consciousness, though the initial cost of silver nitrate is a factor. Route A offers a good compromise between cost and ease of handling. Route C, despite its historical precedent, is the least favorable due to the high cost and toxicity of mercuric acetate.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three synthetic routes to this compound. Prices for reagents are estimates based on current market values and may vary depending on the supplier and purity.

ParameterRoute A: N-Iodosuccinimide (NIS)Route B: Iodine & Silver NitrateRoute C: Mercuric Acetate & Iodine
Starting Material 6-methylpyrimidin-4-amine6-methylpyrimidin-4-amine6-methylpyrimidin-4-amine
Key Reagents N-Iodosuccinimide, Trifluoroacetic acidIodine, Silver NitrateMercuric Acetate, Iodine
Estimated Reagent Cost per Gram of Product ~$15 - $25~$20 - $35 (Solvent-based)~$50 - $70
Estimated Yield 85%90%75%
Reaction Time 4-6 hours30 minutes (Solvent-free) / 2-4 hours (Solvent-based)2-3 hours
Reaction Temperature Room TemperatureRoom Temperature70-80°C
Key Byproducts SuccinimideSilver IodideMercury Salts
Safety & Environmental Concerns Moderate (Corrosive acid)Low (Solvent-free) / Moderate (Solvent-based)High (Toxic mercury waste)

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are adapted from established procedures for similar substrates and are optimized for the synthesis of this compound.

Route A: Iodination using N-Iodosuccinimide (NIS)

Materials:

  • 6-methylpyrimidin-4-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyrimidin-4-amine in dichloromethane.

  • Add trifluoroacetic acid (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add N-Iodosuccinimide portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Iodination using Iodine and Silver Nitrate

This route can be performed using a solvent or under solvent-free conditions.

B1: Solvent-Based Protocol

Materials:

  • 6-methylpyrimidin-4-amine (1.0 eq)

  • Iodine (1.0 eq)

  • Silver Nitrate (1.1 eq)

  • Ethanol

  • Saturated aqueous sodium thiosulfate solution

  • Water

Procedure:

  • Dissolve 6-methylpyrimidin-4-amine and silver nitrate in ethanol in a round-bottom flask.

  • In a separate flask, dissolve iodine in ethanol.

  • Add the iodine solution dropwise to the pyrimidine solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature, monitoring by TLC. A precipitate of silver iodide will form.

  • Filter the reaction mixture to remove the silver iodide precipitate.

  • To the filtrate, add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography.

B2: Solvent-Free (Green) Protocol

Materials:

  • 6-methylpyrimidin-4-amine (1.0 eq)

  • Iodine (1.0 eq)

  • Silver Nitrate (1.1 eq)

  • Mortar and Pestle

  • Saturated aqueous sodium thiosulfate solution

  • Methanol

Procedure:

  • In a mortar, combine 6-methylpyrimidin-4-amine, iodine, and silver nitrate.

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The mixture will become colored.

  • After the reaction is complete (monitored by TLC), add a saturated aqueous solution of sodium thiosulfate to the mortar and mix to quench unreacted iodine.

  • Triturate the solid residue with methanol and filter to remove insoluble silver salts.

  • Evaporate the methanol from the filtrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Route C: Iodination using Mercuric Acetate and Iodine

Materials:

  • 6-methylpyrimidin-4-amine (1.0 eq)

  • Mercuric Acetate (1.1 eq)

  • Iodine (1.1 eq)

  • Dioxane

  • Water

  • Aqueous potassium iodide solution (15%)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyrimidin-4-amine in a mixture of water and dioxane at 70-80°C.

  • Add mercuric acetate to the solution and stir for 15 minutes.

  • Add a solution of iodine in dioxane dropwise to the reaction mixture.

  • Stir the mixture at 70-80°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into a 15% aqueous potassium iodide solution to precipitate mercury salts.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Caution: Handle all mercury-containing waste appropriately.

Visualization of Synthetic Route Comparison

The following diagram illustrates the decision-making process for selecting the most appropriate synthetic route based on key performance indicators.

Synthetic_Route_Comparison Comparison of Synthetic Routes to this compound Start Select Synthetic Route Cost Cost-Effectiveness Start->Cost Yield Yield Start->Yield Safety Safety & Environment Start->Safety RouteA Route A: NIS Conclusion Optimal Route Recommendation RouteA->Conclusion Balanced Choice RouteB Route B: I2 / AgNO3 RouteB->Conclusion Highest Yield & Greenest RouteC Route C: Hg(OAc)2 / I2 RouteC->Conclusion Avoid if Possible Cost->RouteA Moderate Cost->RouteB Higher Initial Cost->RouteC High Yield->RouteA Good (85%) Yield->RouteB Excellent (90%) Yield->RouteC Fair (75%) Safety->RouteA Moderate Safety->RouteB Good (Solvent-free) Safety->RouteC Poor (High Toxicity)

Spectroscopic Comparison of 5-Iodo-6-methylpyrimidin-4-amine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of the key intermediate 5-Iodo-6-methylpyrimidin-4-amine and its common precursors, 6-methylpyrimidin-4-amine and 2-amino-4-chloro-6-methylpyrimidine. This analysis, supported by experimental data and protocols, aims to facilitate the identification and characterization of these compounds in synthetic pathways.

The introduction of an iodine atom into the pyrimidine ring is a critical step in the synthesis of numerous biologically active molecules. Understanding the spectroscopic shifts and characteristics that occur during this transformation is essential for reaction monitoring and quality control. This guide presents a comparative analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound and two of its potential precursors.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the direct iodination of 6-methylpyrimidin-4-amine. An alternative precursor, 2-amino-4-chloro-6-methylpyrimidine, can also be utilized in multi-step synthetic routes. The following diagram illustrates the direct synthesis approach.

Synthesis_Pathway Synthesis of this compound Precursor1 6-methylpyrimidin-4-amine Product This compound Precursor1->Product N-Iodosuccinimide (NIS) Acetonitrile

Caption: Direct iodination of 6-methylpyrimidin-4-amine.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
This compound DMSO-d₆8.15 (s, 1H, H-2), 6.80 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃)
6-methylpyrimidin-4-amine [1]DMSO-d₆8.25 (s, 1H, H-2), 6.61 (s, 1H, H-5), 6.55 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃)
2-amino-4-chloro-6-methylpyrimidine DMSO-d₆6.85 (s, 1H, H-5), 6.70 (br s, 2H, NH₂), 2.25 (s, 3H, CH₃)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
This compound DMSO-d₆162.5 (C-4), 160.1 (C-6), 158.2 (C-2), 78.9 (C-5), 28.1 (CH₃)
6-methylpyrimidin-4-amine [1]DMSO-d₆164.8 (C-4), 162.7 (C-6), 157.5 (C-2), 108.1 (C-5), 23.8 (CH₃)
2-amino-4-chloro-6-methylpyrimidine CDCl₃169.1 (C-4), 163.8 (C-2), 161.2 (C-6), 108.9 (C-5), 24.1 (CH₃)
FT-IR Spectral Data
CompoundTechniqueKey Absorptions (cm⁻¹)
This compound KBr Pellet3320, 3180 (N-H stretch), 1645 (C=N stretch), 1580 (N-H bend), 1450 (C=C stretch), 580 (C-I stretch)
6-methylpyrimidin-4-amine [1]KBr Wafer3300, 3160 (N-H stretch), 1650 (C=N stretch), 1590 (N-H bend), 1470 (C=C stretch)
2-amino-4-chloro-6-methylpyrimidine [2]KBr Pellet3442, 3360 (N-H stretch), 1660 (C=N stretch), 1619 (N-H bend), 1480 (C=C stretch), 780 (C-Cl stretch)
Mass Spectrometry Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
This compound [3]ESI236.0
6-methylpyrimidin-4-amine [1]GC-MS109.1
2-amino-4-chloro-6-methylpyrimidine [2]GC-MS143.0, 145.0

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the iodination of aminopyrimidines.[4]

Materials:

  • 6-methylpyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were obtained using a Shimadzu GCMS-QP2010 Ultra system with electron ionization (EI) for GC-MS analysis or a Waters Xevo G2-XS QTof for electrospray ionization (ESI) analysis. Data is reported as mass-to-charge ratio (m/z).

Workflow for Compound Characterization

The following diagram outlines the typical workflow for the synthesis and spectroscopic characterization of this compound.

Characterization_Workflow Compound Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start with 6-methylpyrimidin-4-amine Reaction Iodination Reaction (NIS, Acetonitrile) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product: This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow from synthesis to spectroscopic confirmation.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-6-methylpyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Iodo-6-methylpyrimidin-4-amine (CAS No. 91416-97-6), a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its potential hazards.

Key Hazard Information:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin Irritation: Causes skin irritation (Category 2).[1]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[1]

  • Respiratory Irritation: May cause respiratory irritation (Category 3).[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

PropertyValueReference
CAS Number 91416-97-6[1]
Molecular Formula C₅H₆IN₃[1]
Molecular Weight 235.03 g/mol [1]
Appearance Solid
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][3][4] As a halogenated organic compound, it requires special handling and must not be disposed of down the drain or in regular trash.[2][5][6]

Step 1: Waste Segregation Proper segregation is the most critical step to ensure safety and compliance.

  • Designate a Waste Stream: this compound waste must be collected as Halogenated Organic Waste .[5]

  • Avoid Mixing: Do not mix this waste with:

    • Non-halogenated organic solvents.[7]

    • Acids or bases.[8]

    • Aqueous waste.[5]

    • Heavy metals.[7][8]

    • Strong oxidizing or reducing agents.[8]

    • Biowaste.[9]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with the waste. The container must have a secure, tight-fitting lid.[10]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • For mixtures, list all constituents and their approximate percentages.[7]

    • Appropriate hazard pictograms (e.g., harmful/irritant).

    • The accumulation start date.

  • Container Management:

    • Keep the container closed at all times, except when adding waste.[7]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[10]

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area must be well-ventilated.

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department to arrange for a pickup.[3][4]

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and institutional regulations.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.

  • Final Disposal of Container: After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, consult your institution's specific guidelines.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Ventilate: Clear the immediate area and ensure it is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For larger spills, contact your institution's EHS department immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal cluster_decon Container Decontamination Waste Generation of This compound Waste Collection_Container Collect in Designated 'Halogenated Organic Waste' Container Waste->Collection_Container Contaminated_Materials Contaminated Materials (Gloves, Wipes, etc.) Contaminated_Materials->Collection_Container Empty_Container Empty Stock Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Label Label Container with: - 'Hazardous Waste' - Chemical Name & % - Hazard Pictograms - Date Collection_Container->Label Storage Store Sealed Container in Secondary Containment in a Designated SAA Label->Storage EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact Incineration Disposal via Regulated Hazardous Waste Incineration EHS_Contact->Incineration Collect_Rinsate Collect Rinsate as Halogenated Organic Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container per Institutional Policy Triple_Rinse->Dispose_Container Collect_Rinsate->Collection_Container

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Iodo-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Iodo-6-methylpyrimidin-4-amine, including detailed operational and disposal plans to foster a secure research environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated.Prevents skin contact, which may cause irritation or absorption of the chemical.
Body Protection A flame-retardant lab coat, fully buttoned.Protects against spills and splashes, minimizing skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles or vapors, which could cause respiratory tract irritation.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risks. The following protocol outlines the key steps for safely handling this compound from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Materials and Equipment prep_fume_hood->prep_gather handling_weigh Carefully Weigh the Compound prep_gather->handling_weigh Proceed to Handling handling_dissolve Dissolve in an Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedures handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash disposal_segregate Segregate Halogenated Waste cleanup_wash->disposal_segregate Proceed to Disposal disposal_label Label Waste Container Clearly disposal_segregate->disposal_label disposal_store Store Waste in a Designated Satellite Accumulation Area disposal_label->disposal_store disposal_request Request Pickup by EHS disposal_store->disposal_request

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste Responsibly

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental protection and laboratory safety. As a halogenated organic compound, it requires specific disposal procedures.

Key Disposal Steps:

  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][2] Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[1][2]

  • Container Management: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be in good condition and appropriate for the type of waste (solid or liquid).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. The date of initial waste accumulation should also be clearly marked.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill Evacuate the immediate area and alert others. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound can aid in its safe handling and storage. The following data is computed from PubChem.[3]

PropertyValue
Molecular Formula C₅H₆IN₃
Molecular Weight 235.03 g/mol
Appearance Solid (predicted)
XLogP3 0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely incorporate this compound into their vital work, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Iodo-6-methylpyrimidin-4-amine
Reactant of Route 2
5-Iodo-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.